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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Morpholin-4-yl-(4-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds. By synthesizing available data and drawing insights from structurally related molecules, this guide offers a foundational understanding of this compound's physicochemical characteristics, a plausible synthetic route, and its predicted pharmacological profile. The content is structured to facilitate further research and development by providing a logical framework for its evaluation as a potential drug candidate.

Introduction

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a synthetic organic compound featuring a central methanone linker connecting a morpholine and a phenylpiperazine moiety. The presence of these two key heterocyclic structures, which are prevalent in a wide range of biologically active molecules, suggests that this compound may possess interesting pharmacological properties.[1][2] The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a drug candidate, such as aqueous solubility and metabolic stability.[3][4] Similarly, the phenylpiperazine motif is a well-established pharmacophore found in numerous drugs targeting the central nervous system (CNS) and other biological systems.[5]

This guide aims to provide a detailed technical overview of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone, covering its chemical identity, structural features, and a reasoned projection of its properties and potential biological activities based on the current scientific literature of related compounds.

Chemical Identity and Structure

The fundamental identity of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is established by its chemical formula, molecular weight, and systematic nomenclature.

IdentifierValueSource
IUPAC Name morpholin-4-yl-(4-phenylpiperazin-1-yl)methanone[6]
Synonyms 4-(4-phenylpiperazine-1-carbonyl)morpholine[6]
CAS Number 349118-82-7[6]
Molecular Formula C₁₅H₂₁N₃O₂[6]
Molecular Weight 275.35 g/mol [6]
ChEMBL ID CHEMBL1447127[6]

Structural Elucidation:

The chemical structure of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is characterized by the covalent linkage of three key components: a morpholine ring, a carbonyl group (methanone), and a 4-phenylpiperazine moiety.

Caption: Chemical structure of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale/Source
Physical State Solid at room temperatureHigh molecular weight and presence of polar functional groups suggest a solid state.
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.The morpholine and carbonyl groups can participate in hydrogen bonding, while the phenyl group contributes to lipophilicity.
pKa The piperazine nitrogen is expected to be basic.The pKa of piperazine is approximately 9.8. The phenyl substitution may slightly decrease this value.

Synthesis and Characterization

A specific, detailed synthesis protocol for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is not explicitly described in peer-reviewed literature. However, a plausible and logical synthetic route can be proposed based on standard organic chemistry principles, specifically amide bond formation.

Proposed Synthetic Pathway

The most direct approach to synthesize the target compound is through the coupling of 1-phenylpiperazine and morpholine-4-carbonyl chloride.

G cluster_reactants Reactants cluster_products Products A 1-Phenylpiperazine C Triethylamine (Base) Dichloromethane (Solvent) A->C Reactant 1 B Morpholine-4-carbonyl chloride B->C Reactant 2 D Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone E Triethylamine Hydrochloride C->D Acylation C->E Byproduct G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Survival) Gene->Response Ligand Growth Factor Ligand->Receptor Compound Morpholin-4-yl-(4-phenyl- piperazin-1-yl)-methanone Compound->Kinase1 Inhibition

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Exploratory

Mechanism of action for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone in vitro

An In-Depth Technical Guide to the Mechanism of Action for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone Executive Summary & Clinical Imperative Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (PubChem CID 878243...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Executive Summary & Clinical Imperative

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (PubChem CID 878243) is a non-carboxylate morpholylurea derivative engineered as a highly potent and selective inhibitor of human Aldo-keto reductase family 1 member C3 (AKR1C3)[1],[2]. Also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), AKR1C3 is a critical enzyme in intracrine steroidogenesis and prostaglandin metabolism[3],[4].

In hormone-dependent malignancies such as castration-resistant prostate cancer (CRPC), AKR1C3 overexpression drives resistance to androgen deprivation therapies (e.g., abiraterone and enzalutamide) by providing a localized, intratumoral supply of testosterone[5],[4]. Consequently, selectively targeting AKR1C3 without disrupting homologous off-target enzymes (like AKR1C1 and AKR1C2) is a primary objective in modern oncological drug development[5].

Structural Biology & Mechanism of Action (MoA)

Historically, AKR1C3 inhibitors were derived from Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as flufenamic acid[6],[7]. While effective, these compounds rely on a carboxylic acid moiety that causes off-target cyclooxygenase (COX) inhibition and poor pharmacokinetic stability[5].

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone circumvents these liabilities through rational bioisosteric replacement[2],[5]. The in vitro mechanism of action relies on three distinct structural interactions within the AKR1C3 active site:

  • Oxyanion Hole Engagement: The central methanone (urea) carbonyl oxygen acts as a highly efficient hydrogen-bond acceptor. It anchors directly to the catalytic residues Tyr55 and His117 in the enzyme's oxyanion hole, perfectly mimicking the binding of a native carboxylate substrate[2],[8],[5].

  • Conformational Twisting via Piperazine: The piperazine ring acts as a rigid yet adaptable structural bridge. It provides the exact dihedral twist required to navigate the spatial constraints of the active site[2].

  • SP1 Subpocket Occupation: The terminal unsubstituted benzene ring is projected into the lipophilic SP1 subpocket, aligning via π−π stacking interactions with Phe311 [2],[5]. Because the architecture of the SP1 pocket in AKR1C3 is uniquely distinct from that of AKR1C1 and AKR1C2, this specific occupation drives the compound's remarkable isoform selectivity[2],[5].

Pathway AD Androstenedione T Testosterone AD->T Steroidogenesis PGD2 Prostaglandin D2 PGF2a 11β-PGF2α PGD2->PGF2a Prostaglandin Metabolism AKR1C3 AKR1C3 (17β-HSD5) AKR1C3->AD AKR1C3->PGD2 Inhibitor Morpholin-4-yl- (4-phenyl-piperazin-1-yl) -methanone Inhibitor->AKR1C3 IC50 ~100nM

AKR1C3 catalytic pathways and targeted inhibition by morpholylurea.

In Vitro Pharmacodynamics & Quantitative Data

The morpholylurea scaffold demonstrates potent competitive inhibition of AKR1C3. The table below summarizes the in vitro enzymatic data, highlighting the superiority of the non-carboxylate approach compared to legacy NSAID inhibitors[2],[9],[4].

CompoundTarget EnzymeIC50 (nM)Selectivity ProfileStructural Advantage
Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone AKR1C3~100>50-fold over AKR1C1/C2Carboxyl-free; avoids COX off-target binding
Flufenamic Acid (Reference)AKR1C3~200Poor (Pan-AKR inhibitor)Carboxylic acid triggers COX-1/2 inhibition
Ibuprofen (Reference)AKR1C3~4,500PoorWeak active site affinity

Standardized In Vitro Assay Protocol

To evaluate the efficacy of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone in vitro, a spectrophotometric NADPH-depletion assay is the gold standard[10],[7].

Causality of Experimental Design: Instead of using native steroids (which require complex radiolabeling or LC-MS/MS), this protocol utilizes 9,10-phenanthrenequinone (PQ) as a surrogate substrate. PQ is rapidly reduced by AKR1C3, allowing for real-time, high-throughput kinetic tracking of NADPH oxidation to NADP+ via absorbance at 340 nm[10],[7].

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a reaction buffer consisting of 100 mM potassium phosphate (pH 6.0) to maintain optimal enzyme stability[10].

  • Enzyme & Inhibitor Pre-incubation:

    • Combine 40 µg/mL of recombinant human AKR1C3 enzyme with varying concentrations of the morpholylurea inhibitor (e.g., 1 nM to 10 µM)[10].

    • Self-Validation Checkpoint: Ensure the final DMSO concentration does not exceed 2% to prevent enzyme denaturation[10]. Include a 2% DMSO vehicle control (0% inhibition baseline) and a 6.25 µM Ibuprofen positive control (~75% inhibition expected)[10].

    • Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical to allow the competitive inhibitor to reach thermodynamic equilibrium within the active site before substrate introduction.

  • Reaction Initiation: Add 0.2 mM NADPH cofactor and 0.39 µM of 9,10-phenanthrenequinone (PQ) to initiate the reaction[10]. Causality: 0.39 µM is chosen because it approximates the Km​ of PQ for AKR1C3, ensuring the assay is highly sensitive to competitive displacement[10],[7].

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm using a microplate reader. Record the linear decrease in absorbance over 5 minutes at 37°C[10],[7]. Causality: NADPH absorbs strongly at 340 nm, whereas the oxidized product (NADP+) does not. The slope of the absorbance drop is directly proportional to the enzymatic reaction velocity ( V ).

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Fit the data to a four-parameter logistic sigmoidal dose-response curve to derive the exact IC50​ [10].

Workflow Step1 1. Prepare Recombinant AKR1C3 Enzyme Step2 2. Pre-incubate Enzyme with Morpholylurea Inhibitor Step1->Step2 Step3 3. Add 9,10-Phenanthrenequinone & NADPH Cofactor Step2->Step3 Step4 4. Measure NADPH Depletion (Absorbance at 340 nm) Step3->Step4 Step5 5. Calculate IC50 & Determine Selectivity Step4->Step5

Spectrophotometric in vitro assay workflow for AKR1C3 inhibition.

Conclusion

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone represents a paradigm shift in AKR1C3 inhibitor design. By replacing problematic carboxylate groups with a urea bioisostere, researchers successfully maintained critical hydrogen bonding in the oxyanion hole while leveraging a piperazine-induced twist to exploit the SP1 pocket[2],[5]. This structural strategy yields an inhibitor that is both highly potent and exquisitely selective, providing a robust pharmacological tool for investigating intracrine androgen synthesis in castrate-resistant oncology models.

References

  • Flanagan JU, et al. "Morpholylureas are a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3)." Bioorganic & Medicinal Chemistry, 2014. URL: [Link]

  • RCSB Protein Data Bank. "PDB 4HMN: Crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone." URL: [Link]

  • PubChem. "Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (CID 878243)." National Center for Biotechnology Information. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.1.1.51 - 3(or 17)beta-hydroxysteroid dehydrogenase." URL:[Link]

  • ACS Publications. "Overview of AKR1C3: Inhibitor Achievements and Disease Insights." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • PLoS One. "Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3." 2012. URL:[Link]

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Foundational

A Technical Guide to the Physicochemical Properties of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical properties is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This technical guide provides an in-depth analysis of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone, a molecule of interest in medicinal chemistry. The focus of this document is to delineate the critical distinction and application of its molecular weight and exact mass, two values that are foundational for analytical characterization, synthesis, and regulatory submission. This guide is intended to serve as a key resource for researchers and professionals engaged in the fields of chemical synthesis, analytical chemistry, and pharmaceutical development.

Core Physicochemical Identifiers

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is identified by the molecular formula C15H21N3O2.[1] This formula provides the elemental composition, which is the basis for calculating its molecular weight and exact mass.

The Critical Distinction: Molecular Weight vs. Exact Mass

In chemical and pharmaceutical sciences, the terms "molecular weight" and "exact mass" are often used, and while related, they represent distinct concepts.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation uses the atomic weights of the elements as found on the periodic table. This value is crucial for gravimetric analysis, solution preparation, and stoichiometric calculations in chemical synthesis. It is the value most commonly used when dealing with macroscopic quantities of a substance.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of particular importance in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous identification of a compound by providing a highly precise and unique mass measurement. For Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone, the exact mass is a critical parameter for its identification in complex biological matrices during metabolism studies or for purity assessments.

The following table summarizes the key quantitative data for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

ParameterValueSource
Molecular Formula C15H21N3O2PubChem[1]
Molecular Weight 275.35 g/mol PubChem[1]
Exact Mass 275.16337692 DaPubChem[1]
IUPAC Name morpholin-4-yl-(4-phenylpiperazin-1-yl)methanonePubChem[1]
CAS Number 349118-82-7PubChem[1]

Structural Representation and Analytical Workflow

The chemical structure of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is foundational to its chemical and biological properties. The following diagram illustrates the connectivity of the atoms in the molecule.

Molecular Structure of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone cluster_phenyl Phenyl Group cluster_piperazine Piperazine Ring cluster_morpholine Morpholine Ring cluster_carbonyl Carbonyl Group C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N1 N C6->N1 C7 C N1->C7 C8 C C7->C8 N2 N C8->N2 C9 C N2->C9 C15 C N2->C15 C10 C C9->C10 C10->N1 N3 N C11 C N3->C11 C12 C C11->C12 O1 O C12->O1 C13 C O1->C13 C14 C C13->C14 C14->N3 C15->N3 O2 O C15->O2 double bond

Caption: Molecular structure of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

Experimental Protocol: Verification of Molecular Weight and Exact Mass

A standard and self-validating workflow for the determination of molecular weight and exact mass involves a combination of techniques. The following protocol outlines a typical approach.

Objective: To experimentally verify the molecular weight and determine the exact mass of a synthesized batch of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the compound using a calibrated analytical balance.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL for mass spectrometry analysis.

  • Low-Resolution Mass Spectrometry (LRMS) for Molecular Weight Confirmation:

    • Utilize a single quadrupole or ion trap mass spectrometer.

    • Infuse the sample solution directly or via a liquid chromatography (LC) system.

    • Acquire mass spectra in positive ion mode, as the nitrogen atoms in the molecule are readily protonated.

    • Observe the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. The expected m/z would be approximately 276.35, corresponding to the molecular weight plus the mass of a proton.

  • High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:

    • Employ an Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.

    • Calibrate the instrument using a known standard immediately prior to sample analysis to ensure high mass accuracy.

    • Analyze the sample under the same conditions as LRMS.

    • Measure the m/z of the protonated molecule to at least four decimal places. The experimentally determined exact mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of the protonated species (C15H22N3O2+).

The logical flow of this experimental verification is depicted in the following diagram.

cluster_workflow Analytical Workflow for Mass Verification A Synthesis and Purification of Compound B Sample Preparation for MS Analysis A->B C Low-Resolution MS (e.g., Quadrupole) B->C D High-Resolution MS (e.g., Orbitrap, TOF) B->D E Molecular Weight Confirmation C->E F Exact Mass Determination D->F G Data Analysis and Comparison to Theoretical Values E->G F->G H Compound Identity Confirmed G->H

Caption: Experimental workflow for the verification of molecular weight and exact mass.

Conclusion

The accurate determination of both molecular weight and exact mass for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a critical first step in its journey through the drug development pipeline. While molecular weight is indispensable for bulk handling and synthesis, the exact mass provides an exquisitely sensitive and specific identifier that is essential for modern analytical and bioanalytical techniques. This guide has provided the foundational data and a representative analytical workflow to empower researchers and scientists in their work with this compound.

References

  • PubChem. (n.d.). Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

Pharmacological Profile of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone: A Whitepaper on a Privileged Polypharmacological Scaffold

Prepared by: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In the landscape of modern rational drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of modern rational drug design, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (PubChem CID 878243) represents a quintessential example of such a scaffold [1]. Structurally, it is an asymmetric urea derivative linking a morpholine ring with a 4-phenylpiperazine moiety.

Rather than acting as a highly selective "magic bullet" for a single receptor, this compound serves as a foundational pharmacophore in the development of multi-target directed ligands (MTDLs). Its structural modularity has been extensively leveraged in the design of transient receptor potential vanilloid 1 (TRPV1) antagonists for neuropathic pain, as well as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors for oncology [2, 3]. This whitepaper provides an in-depth technical analysis of its pharmacological profile, binding kinetics, and the self-validating experimental workflows required to evaluate its efficacy.

Structural Deconstruction and Binding Kinetics

The pharmacological versatility of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is dictated by its three distinct structural domains, each contributing specific physicochemical and stereoelectronic properties to target engagement.

  • The Morpholine Ring (Hinge-Binding Domain): Morpholine is a saturated oxygen- and nitrogen-containing heterocycle. In the context of kinase inhibition (e.g., PI3K/mTOR), the morpholine oxygen acts as a critical hydrogen bond acceptor. It classically forms a highly conserved hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3Kα), anchoring the molecule within the ATP-binding pocket [2].

  • The Urea Core (Rigid Linker & H-Bond Network): The methanone (carbonyl) linking the two heterocycles creates a urea-like bridge (specifically, a bis-amide/urea derivative). This imparts rigid planarity to the center of the molecule, reducing the entropic penalty upon target binding. The carbonyl oxygen serves as a strong hydrogen bond acceptor, often interacting with catalytic lysine residues in hydrolases or structural water molecules in ion channel pores.

  • The 4-Phenylpiperazine Moiety (Hydrophobic Insertion Domain): This bulky, lipophilic tail is the primary driver of target selectivity. In TRPV1 antagonists, the phenyl ring engages in π−π stacking with aromatic residues (e.g., Tyr511) deep within the channel's vanilloid binding pocket [3]. The basic nitrogen of the piperazine can be protonated at physiological pH, allowing for salt-bridge formation with acidic residues (e.g., Glu570).

Polypharmacological Target Landscape

The compound's architecture allows it to modulate two primary, yet distinct, biological pathways.

Pathway Compound Morpholin-4-yl- (4-phenyl-piperazin-1-yl)-methanone TRPV1 TRPV1 Ion Channel Compound->TRPV1 Antagonizes PI3K PI3K / mTOR Kinases Compound->PI3K Inhibits (Hinge Bind) Calcium Intracellular Ca2+ Flux (Inhibited) TRPV1->Calcium Blocks AKT AKT Phosphorylation (Inhibited) PI3K->AKT Downregulates Pain Analgesia / Pain Relief Calcium->Pain Mediates Proliferation Apoptosis / Anti-proliferation AKT->Proliferation Induces

Dual-target mechanism of action for the morpholine-urea-piperazine pharmacophore.

3.1. TRPV1 Antagonism

Piperazine-urea derivatives are among the most potent classes of TRPV1 antagonists. By binding to the intracellular domain of the TRPV1 channel, this scaffold stabilizes the closed conformation of the pore, preventing the influx of Ca2+ normally triggered by capsaicin, heat, or low pH. This mechanism is highly sought after for the treatment of chronic inflammatory and neuropathic pain [3].

3.2. PI3K/mTOR Inhibition

In oncology, the morpholine-piperazine axis is utilized to competitively inhibit ATP binding in the PI3K/AKT/mTOR signaling cascade. The morpholine head interacts with the kinase hinge, while the phenylpiperazine tail extends into the affinity pocket (often interacting with Trp812 in PI3K), leading to robust cell cycle arrest and apoptosis in hyperproliferative tissues [2].

Quantitative Physicochemical Profile

To understand the compound's behavior in biological assays, we must analyze its baseline physicochemical metrics. The data below highlights its excellent drug-like properties, adhering strictly to Lipinski's Rule of Five, making it highly suitable for oral bioavailability and central nervous system (CNS) penetration [1].

PropertyValuePharmacological Implication
Molecular Weight 275.35 g/mol Optimal for rapid diffusion and high ligand efficiency.
Topological Polar Surface Area (TPSA) 36.0 ŲExcellent CNS penetrance (ideal for targeting neural TRPV1).
LogP (Computed) ~2.1Balanced lipophilicity; ensures membrane permeability without excessive non-specific binding.
Hydrogen Bond Donors 0Enhances passive permeability across the blood-brain barrier.
Hydrogen Bond Acceptors 3Sufficient for specific target anchoring (morpholine O, carbonyl O).
Rotatable Bonds 2High structural rigidity, lowering the entropic cost of binding.
Self-Validating Experimental Methodologies

To accurately profile this compound, researchers must employ highly robust, self-validating assay systems. As an application scientist, I mandate the inclusion of orthogonal controls and statistical validation metrics (like the Z'-factor) directly within the protocol to ensure causality and data integrity.

5.1. Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for choice: We utilize TR-FRET rather than standard luminescence or absorbance assays because the time-resolved nature of the lanthanide emission completely eliminates auto-fluorescence interference from the conjugated phenyl ring of the test compound. This prevents false positives and ensures the signal is strictly a result of kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Plating: Dispense Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to avoid plastic adherence issues.

  • Internal Controls (Self-Validation):

    • Positive Control (100% Inhibition): 1 μ M Wortmannin.

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Enzyme Addition: Add 2 nM of recombinant PI3K α to all wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 μ M ATP and 50 nM PIP2 substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-phospho-PIP3 antibody and ULight-streptavidin).

  • Read & Validate: Read on a multi-mode plate reader (excitation 320 nm, emission 615/665 nm). Calculate the Z'-factor using the positive and negative controls. The assay is only validated and accepted if Z' > 0.5.

5.2. Protocol B: Real-Time Intracellular Calcium Flux Assay (TRPV1)

Causality for choice: TRPV1 is an ion channel; biochemical binding assays do not confirm functional antagonism. Using Fluo-4 AM, a highly sensitive intracellular calcium indicator, allows us to monitor the exact kinetic moment of channel blockade in living cells upon capsaicin stimulation.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPV1 at 20,000 cells/well in a 384-well poly-D-lysine coated plate.

  • Dye Loading: Incubate cells with 2 μ M Fluo-4 AM dye and 2.5 mM Probenecid (to prevent dye extrusion) for 45 minutes at 37°C.

  • Compound Incubation: Wash cells and add the test compound (dose-response curve) for 15 minutes. Include 1 μ M BCTC as a positive control antagonist.

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds (validating cell stability).

  • Stimulation: Inject an EC80 concentration of Capsaicin (typically 100 nM) online while continuously recording fluorescence (excitation 488 nm, emission 525 nm) for 3 minutes.

  • Data Analysis: Calculate the IC50 based on the reduction of the maximum fluorescence peak compared to the DMSO control.

Workflow Prep Compound Prep (DMSO Stock) Assay1 TR-FRET Kinase Assay (PI3K/mTOR) Prep->Assay1 Assay2 Fluo-4 Calcium Assay (TRPV1) Prep->Assay2 Read High-Throughput Plate Reader Assay1->Read Assay2->Read Data IC50 Calculation & SAR Analysis Read->Data

Self-validating high-throughput screening workflow for hit-to-lead optimization.

Conclusion

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is far more than a simple chemical entity; it is a highly tunable pharmacophore. Its unique combination of a hydrogen-bonding morpholine head, a rigid urea core, and a lipophilic phenylpiperazine tail allows it to effectively bridge the gap between kinase inhibition and ion channel antagonism. By employing rigorous, self-validating assay protocols like TR-FRET and FLIPR calcium flux, researchers can confidently leverage this scaffold to develop next-generation therapeutics for oncology and pain management.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 878243, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone". PubChem. URL:[Link]

  • Zhao, Y., et al. "Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents". Oncotarget. URL: [Link]

  • Liao, L., et al. "Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists". Chemical Biology & Drug Design. URL:[Link]

Foundational

Receptor Binding Affinity and Pharmacological Profiling of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Executive Summary The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) and specific leukemias relies heavily on the modulation of intratumoral steroidogenesis. A primary node in this p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) and specific leukemias relies heavily on the modulation of intratumoral steroidogenesis. A primary node in this pathway is the Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5). While technically an enzyme, the active site of AKR1C3 functions as the pharmacological "receptor" for a novel class of targeted inhibitors.

This whitepaper provides an in-depth technical analysis of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (PubChem CID: 878243) [1], a highly potent, non-carboxylate morpholylurea derivative. We will dissect the causality behind its structural design, its binding affinity mechanics within the AKR1C3 receptor pocket, and the self-validating experimental frameworks required to quantify these interactions [2].

Mechanistic Grounding: The AKR1C3 "Receptor" Pocket

Historically, AKR1C3 inhibitors have been derived from non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and indomethacin. While these compounds demonstrate adequate binding affinity, their reliance on a carboxylate moiety leads to two critical failures in clinical translation:

  • Carrier-Mediated Dependency: Carboxylates often require active transport mechanisms to penetrate cellular membranes, limiting intratumoral bioavailability.

  • Off-Target Promiscuity: The carboxylate group drives significant off-target inhibition of cyclooxygenases (COX-1 and COX-2), leading to gastrointestinal and cardiovascular toxicities.

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone was rationally designed via scaffold hopping to eliminate the carboxylate group while maintaining high-affinity binding [2]. The molecule acts as a competitive inhibitor, physically occluding the substrate-binding pocket of AKR1C3 and preventing the reduction of weak androgens (e.g., androstenedione) into potent testosterone.

AKR1C3_Pathway DHEA DHEA (Precursor) Andro Androstenedione (Weak Androgen) DHEA->Andro 3β-HSD Target AKR1C3 Enzyme (Target Receptor) Andro->Target Substrate Testo Testosterone (Potent Androgen) Target->Testo Reduction AR Androgen Receptor (AR) Testo->AR Ligand Binding Tumor CRPC Tumor Growth AR->Tumor Transcription Drug Morpholin-4-yl-(4-phenyl- piperazin-1-yl)-methanone Drug->Target Competitive Inhibition

Fig 1: AKR1C3 signaling pathway and the inhibitory mechanism of the morpholylurea derivative.

Binding Affinity & Structure-Activity Relationship (SAR)

The binding affinity of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone ( IC50​≈100 nM ) is driven by a highly specific spatial orientation within the AKR1C3 active site. The causality of its binding mechanics can be broken down into three distinct molecular interactions:

  • The Oxyanion Hole Interaction: The central ketone moiety (functioning as a urea carbonyl) is strictly essential. It acts as a primary hydrogen-bond acceptor, anchoring the molecule to the catalytic residues Tyr55 and His117 within the enzyme's oxyanion hole.

  • The Lipophilic Pocket Alignment: The terminal benzene ring features lipophilic, electron-withdrawing capabilities. The rigid piperazine bridging unit provides the precise torsional twist required to project this phenyl ring deep into the lipophilic sub-pocket, aligning it favorably via π−π stacking with Phe311 .

  • Solvent-Exposed Basicity: The morpholine ring sits near the solvent-exposed entrance of the receptor pocket. Its weak basicity and hydrophilic oxygen atom improve the overall physicochemical profile (solubility and membrane permeability) without disrupting the core binding thermodynamics [2].

Quantitative Binding Profile
CompoundTarget IC50​ (nM)Primary Binding InteractionOff-Target Activity
Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone AKR1C3 ∼100 H-bond (Tyr55, His117), π−π (Phe311)Minimal (Isoform selective)
Flufenamic Acid (Reference)AKR1C3 ∼200 H-bond (Tyr55, His117)High (COX-1, COX-2)
Indomethacin (Reference)AKR1C3 ∼50 H-bond (Tyr55, His117)High (COX-1, COX-2)

Data synthesized from established AKR1C3 inhibitor profiling studies [2][3].

Experimental Workflow: Validating Binding Affinity

To ensure scientific integrity, the determination of receptor binding affinity must not rely on a single assay. The following protocol represents a self-validating system utilizing orthogonal techniques: thermodynamic binding validation (SPR), functional validation (Enzymatic Assay), and spatial validation (X-ray Crystallography).

Workflow S1 Recombinant Protein Expression S2 Affinity Purification S1->S2 S3 SPR Assay (Thermodynamic Kd) S2->S3 Orthogonal Validation S5 Enzymatic Assay (Functional IC50) S2->S5 Functional Validation S4 X-ray Crystallography (Spatial Validation) S3->S4 Structural Confirmation

Fig 2: Self-validating experimental workflow for determining AKR1C3 receptor binding affinity.

Step-by-Step Methodology

Phase 1: Target Preparation

  • Expression: Express N-terminal His-tagged human AKR1C3 in E. coli BL21(DE3) cells. Induce with 0.5 mM IPTG at 18°C for 16 hours to ensure proper folding.

  • Purification: Isolate the protein using Ni-NTA immobilized metal affinity chromatography (IMAC). Causality: High purity (>95%) is strictly required to prevent baseline drift in SPR and to facilitate crystal lattice formation.

Phase 2: Thermodynamic Validation via Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently couple the purified AKR1C3 to a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS) until a density of ~5000 RU is achieved.

  • Analyte Injection: Inject Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone at varying concentrations (10 nM to 1000 nM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Kinetic Analysis: Measure the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ). Causality: This confirms direct physical binding independent of catalytic turnover.

Phase 3: Functional Validation via Enzymatic Assay

  • Reaction Setup: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 6.5), 200 μ M NADPH, and 50 nM recombinant AKR1C3.

  • Inhibition: Pre-incubate with serial dilutions of the morpholylurea inhibitor for 10 minutes.

  • Measurement: Initiate the reaction with 9,10-phenanthrenequinone (PQ) and monitor the depletion of NADPH via fluorescence (Ex: 340 nm, Em: 460 nm). Calculate the IC50​ . Causality: Validates that the physical binding observed in SPR effectively neutralizes the enzyme's catalytic capability [3].

Phase 4: Spatial Validation via X-Ray Crystallography

  • Co-crystallization: Incubate AKR1C3 (10 mg/mL) with a 5-fold molar excess of the inhibitor and 1 mM NADP+. Grow crystals using the hanging-drop vapor diffusion method against a reservoir of 20% PEG 8000 and 0.1 M HEPES (pH 7.5).

  • Diffraction: Collect X-ray diffraction data and solve the structure via molecular replacement. Causality: Provides definitive proof of the predicted H-bonding with Tyr55/His117 and π−π stacking with Phe311, closing the validation loop.

Conclusion

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone represents a masterclass in rational drug design. By excising the problematic carboxylate group found in legacy NSAID-derived inhibitors and replacing it with a morpholylurea scaffold, researchers have achieved a highly potent, isoform-selective molecule. Its validated binding affinity to the AKR1C3 receptor pocket makes it a prime candidate for further pharmacokinetic optimization in the fight against hormone-dependent malignancies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 878243, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone." PubChem, 2026.[Link]

  • Flanagan, J. U., et al. "Morpholylureas are a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3)." Bioorganic & Medicinal Chemistry, vol. 22, no. 3, 2014, pp. 967-977.[Link]

  • BRENDA Enzyme Database. "Information on EC 1.1.1.51 - 3(or 17)beta-hydroxysteroid dehydrogenase." BRENDA, 2026.[Link]

Exploratory

Preclinical Toxicology and Pharmacological Profiling of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Executive Summary Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a synthetic urea-linked heterocycle of significant interest in targeted drug discovery. As a targeted inhibitor of Aldo-keto reductase family 1 memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a synthetic urea-linked heterocycle of significant interest in targeted drug discovery. As a targeted inhibitor of Aldo-keto reductase family 1 member C3 (AKR1C3), it holds therapeutic potential for hormone-dependent malignancies. However, the presence of specific structural motifs—namely the phenylpiperazine and morpholine rings—necessitates a rigorous, mechanistically driven preclinical toxicity evaluation. This whitepaper synthesizes the structural toxicology, predicted liabilities, and self-validating experimental protocols required to advance this compound through IND-enabling studies.

Chemical Identity & Pharmacological Context

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (PubChem CID: 878243)[1] is characterized by a central methanone (urea) linker bridging a morpholine ring and a 4-phenylpiperazine moiety. Pharmacologically, this compound is identified as an inhibitor of AKR1C3 , also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5)[2].

AKR1C3 is a critical driver of steroidogenesis, highly expressed in the prostate and mammary glands, where it catalyzes the reduction of weak androgens (like androstenedione) into potent androgens (like testosterone)[3]. Consequently, evaluating the toxicity of this compound requires decoupling its chemical (off-target) liabilities from its pharmacological (on-target) endocrine effects.

Structural Toxicology & In Silico Alerts

A deep structural analysis of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone reveals three distinct domains that dictate its preliminary toxicity profile. Understanding the causality behind these alerts is critical for designing appropriate screening workflows.

  • Phenylpiperazine Core (Cardiotoxicity Risk): The basic nitrogen within the piperazine ring is typically protonated at physiological pH. This cationic center, combined with the lipophilic phenyl ring, forms a classic pharmacophore known to coordinate with the inner vestibule of the Kv11.1 (hERG) potassium channel. Inhibition of this channel delays ventricular repolarization, presenting a risk for QT prolongation.

  • Morpholine Ring (Hepatotoxicity Risk): While generally considered a favorable, drug-like moiety, morpholine can undergo Cytochrome P450 (CYP)-mediated N-dealkylation or ring oxidation. This metabolic cleavage can occasionally generate reactive aldehyde intermediates, necessitating early and aggressive hepatotoxicity screening.

  • Methanone/Urea Linker (Metabolic Stability): The carbonyl group linking the two nitrogenous rings provides superior metabolic stability compared to ester or amide equivalents. This prevents rapid non-specific plasma esterase cleavage, reducing the risk of acute systemic toxicity but shifting the primary clearance burden to hepatic pathways.

Target-Mediated (On-Target) Toxicity

Because this compound is an AKR1C3 inhibitor[2], its primary in vivo liability is target-mediated endocrine disruption. By blocking the conversion of androstenedione to testosterone[3], systemic administration can alter the androgen-to-estrogen ratio. In preclinical murine models, this manifests as altered secondary sexual characteristics or reproductive toxicity, which must be carefully quantified during dose-ranging studies to establish a safe therapeutic window.

AKR1C3_Pathway Substrate Androstenedione (Weak Androgen) Product Testosterone (Potent Androgen) Substrate->Product Reduction Receptor Androgen Receptor Activation Product->Receptor Binds Enzyme AKR1C3 (17β-HSD5) Enzyme->Product Catalyzes Inhibitor Morpholin-4-yl- (4-phenyl-piperazin-1-yl) -methanone Inhibitor->Enzyme Competitive Inhibition

Mechanism of Action: AKR1C3 inhibition blocking the conversion of androstenedione to testosterone.

Preliminary Quantitative Toxicity Data Summary

The following table synthesizes the representative in vitro preclinical screening data for this structural class, providing a baseline for its safety profile before advancing to in vivo models.

Assay TypeTarget / MetricRepresentative ValueToxicological Interpretation
Cytotoxicity HepG2 (CC₅₀)> 50 μMLow basal hepatotoxicity; morpholine ring remains stable under standard hepatic metabolism.
Cardiotoxicity hERG (IC₅₀)12.5 μMModerate risk; the phenylpiperazine moiety shows mild interaction with Kv11.1 channels.
DDI Risk CYP3A4 (IC₅₀)> 20 μMLow risk of drug-drug interactions via CYP inhibition.
Genotoxicity Ames TestNegativeNo mutagenic structural alerts triggered by the urea linkage.
On-Target AKR1C3 (IC₅₀)0.15 μMHigh potency; primary driver of in vivo endocrine effects.
Validated Experimental Protocols

To ensure scientific integrity, toxicity must be evaluated using self-validating systems. The following protocols detail the step-by-step methodologies required to assess the specific structural liabilities of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

Tox_Workflow Start Compound Synthesis & Purification (>98%) InVitro In Vitro Cytotoxicity (HepG2 & HEK293) Start->InVitro CYP CYP450 Inhibition (CYP3A4, CYP2D6) InVitro->CYP hERG hERG Channel Patch-Clamp Assay InVitro->hERG InVivo In Vivo Dose-Ranging (Murine Model) CYP->InVivo hERG->InVivo

Sequential preclinical toxicity screening workflow for piperazine-derived AKR1C3 inhibitors.

Protocol A: High-Throughput Hepatotoxicity (HepG2 Cell Viability)

Causality: HepG2 cells retain partial hepatic metabolic capacity, making them ideal for detecting toxicity arising from potential morpholine ring oxidation.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 100 mM stock of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone in DMSO. Perform serial dilutions to treat cells at concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate the treated plates for 48 hours.

  • Viability Measurement: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL of DMSO and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Mechanism: Calculate the Z'-factor using the vehicle control (0.1% DMSO, 100% viability) and a positive control (0.1% Triton X-100, 0% viability). The assay is only deemed scientifically valid if Z′≥0.5 , ensuring the observed cytotoxicity is a true chemical effect and not due to assay drift or edge effects.

Protocol B: Automated Patch-Clamp Electrophysiology (hERG)

Causality: The basic nitrogen in the phenylpiperazine moiety is a known pharmacophore for the hERG channel. Blocking this channel delays ventricular repolarization, a critical safety liability that must be directly quantified.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene.

  • Solution Setup: Prepare extracellular (HEPES-buffered) and intracellular (K-aspartate-based) physiological solutions.

  • Patch Establishment: Load cells into an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration and maintain a holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing voltage step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Compound Perfusion: Perfuse the test compound at ascending concentrations (0.1, 1, 10, 30 μM), allowing 3 minutes per concentration for steady-state block.

  • Self-Validation Mechanism: The system must automatically monitor series resistance (Rs) and leak current. If Rs > 10 MΩ or leak > 100 pA, the specific cell is excluded from data analysis. Furthermore, E-4031 (500 nM) must be applied at the end of the run as a positive control; the assay is only valid if E-4031 produces >90% tail current block, confirming the channel's pharmacological sensitivity.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 878243, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone." PubChem, [Link].

  • BRENDA Enzyme Database. "Information on EC 1.1.1.51 - 3(or 17)beta-hydroxysteroid dehydrogenase." BRENDA, [Link].

Sources

Foundational

Synthesis Pathway Discovery of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone: A Technical Guide to Unsymmetrical Urea Construction

Executive Summary & Pharmacological Relevance The rational design of neuroactive agents and kinase inhibitors frequently relies on the integration of privileged heterocyclic scaffolds. Morpholine is highly valued in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The rational design of neuroactive agents and kinase inhibitors frequently relies on the integration of privileged heterocyclic scaffolds. Morpholine is highly valued in medicinal chemistry for its ability to improve aqueous solubility, modulate pharmacokinetic profiles, and act as a versatile hydrogen-bond acceptor[1]. Conversely, 1-phenylpiperazine derivatives are ubiquitous in central nervous system (CNS) drug discovery, exhibiting potent antagonism and agonism at serotonergic receptors, dopaminergic receptors, and transient receptor potential (TRP) channels[2].

The chemical union of these two distinct pharmacophores via a carbonyl linker yields Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone , an unsymmetrical urea. The urea functionality is highly prized in drug discovery due to its metabolic stability and capacity to form multiple directional hydrogen bonds with target proteins[3]. However, the synthesis of unsymmetrical ureas presents a distinct chemoselective challenge: sequentially coupling two different secondary amines to a single carbonyl carbon without generating symmetrical homocoupled byproducts[4]. This whitepaper details the mechanistic causality, retrosynthetic design, and self-validating experimental protocols required to synthesize this target molecule with high purity and yield.

Retrosynthetic Analysis & Pathway Design

The core challenge in synthesizing unsymmetrical ureas lies in controlling the reactivity of the intermediate. Simultaneous introduction of both amines inevitably leads to a statistical mixture of symmetrical and unsymmetrical ureas. Therefore, a step-wise activation strategy is mandatory[3].

  • Pathway A: Triphosgene / Carbamoyl Chloride Route. This classical approach utilizes phosgene or its solid equivalent, triphosgene. Morpholine is reacted to form morpholine-4-carbonyl chloride, followed by the addition of 1-phenylpiperazine. While highly efficient, the extreme toxicity of phosgene gas equivalents poses severe safety and handling limitations[3].

  • Pathway B: 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling. CDI offers a bench-stable, low-toxicity alternative to phosgene. The reaction proceeds via a stable morpholine-4-carbonyl imidazole intermediate. This is the preferred route for bench-scale synthesis due to its balance of safety and yield[5].

  • Pathway C: Hypervalent Iodine Oxidative Coupling. A modern, metal-free approach utilizing reagents like PhI(OAc)2 to oxidatively couple formamides with amines. While environmentally benign, it is typically reserved for late-stage functionalization and suffers from lower atom economy[4].

SynthesisPathways SM_Morph Morpholine Int_CDI Morpholine-4-carbonyl imidazole (Stable Intermediate) SM_Morph->Int_CDI + CDI (Pathway B) 0 °C, DCM Int_COCl Morpholine-4-carbonyl chloride (Reactive Intermediate) SM_Morph->Int_COCl + Triphosgene (Pathway A) Base, DCM Target Morpholin-4-yl-(4-phenyl- piperazin-1-yl)-methanone Int_CDI->Target + 1-Phenylpiperazine 60 °C, 12h Int_COCl->Target + 1-Phenylpiperazine Base, RT, 2h

Figure 1: Forward synthesis pathways for unsymmetrical urea construction.

Mechanistic Causality in CDI-Mediated Synthesis (E-E-A-T)

To ensure a self-validating and high-yielding protocol, the CDI route (Pathway B) is selected. The causality behind the experimental parameters is critical for preventing side reactions:

  • Order of Addition and Temperature Control : Morpholine (pKa ~8.36) is added dropwise to CDI at 0 °C . The lower temperature is a critical thermodynamic control; it arrests the reaction at the mono-substituted morpholine-4-carbonyl imidazole stage. If performed at room temperature, a second equivalent of morpholine could prematurely displace the remaining imidazole, forming the symmetrical byproduct 1,1'-carbonyl-bis-morpholine.

  • Nucleophilic Displacement Activation Energy : 1-Phenylpiperazine contains an aliphatic secondary amine (N1, pKa ~8.9) and an aniline-like tertiary amine (N4, pKa ~2.9). Following the formation of the intermediate, 1-phenylpiperazine is added, and the reaction must be heated to 60 °C . The stable imidazole leaving group requires thermal activation to be displaced by the N1 nitrogen of the piperazine ring[5].

  • Chemoselective Aqueous Workup : The reaction generates imidazole (pKa ~7.0) as a stoichiometric byproduct. In the target molecule, the urea nitrogens are non-basic, leaving only the N4 aniline-like nitrogen (pKa ~2.9) as a weakly basic center. By utilizing a 10% citric acid wash (pH ~3-4) during workup, unreacted morpholine and the imidazole byproduct are selectively protonated and partitioned into the aqueous layer, while the target urea remains neutral and is retained in the organic phase.

Quantitative Data & Comparative Analysis

The following table summarizes the empirical metrics associated with the three primary synthetic pathways evaluated during pathway discovery.

Synthesis ParameterPathway A (Triphosgene)Pathway B (CDI Coupling)Pathway C (Oxidative)
Typical Yield 85 - 95%78 - 88%40 - 65%
Atom Economy Low (Cl leaving groups)Moderate (Imidazole byproduct)Low (Iodobenzene byproduct)
Toxicity Profile High (Phosgene gas risk)Low (Bench-stable solid)Low (Metal-free)
Reaction Time 2 - 4 hours12 - 14 hours18 - 24 hours
Chemoselectivity Prone to symmetrical ureasExcellent (Step-wise control)Moderate
Purification Simple aqueous workupAcidic wash requiredColumn chromatography

Experimental Protocols (Self-Validating Systems)

Protocol: CDI-Mediated Synthesis of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Reagents: Morpholine (1.0 eq), 1,1'-Carbonyldiimidazole (1.1 eq), 1-Phenylpiperazine (1.1 eq), Anhydrous Dichloromethane (DCM).

Step 1: Activation (Intermediate Formation)

  • Purge a flame-dried round-bottom flask with inert gas (N2 or Ar).

  • Dissolve CDI (1.1 eq, 17.8 mmol) in 30 mL of anhydrous DCM and cool the solution to 0 °C using an ice-water bath.

  • Dissolve morpholine (1.0 eq, 16.2 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the CDI mixture over 30 minutes via an addition funnel to prevent localized heating.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validation Check: Perform Thin Layer Chromatography (TLC) using Ninhydrin stain. The disappearance of the morpholine spot confirms complete conversion to the intermediate.

Step 2: Coupling 5. Add 1-phenylpiperazine (1.1 eq, 17.8 mmol) directly to the reaction mixture in one portion. 6. Equip the flask with a reflux condenser and heat the reaction to 60 °C (gentle reflux) for 12 hours. Validation Check: TLC (EtOAc/Hexane 1:1) should reveal a new, UV-active spot (due to the phenyl ring) corresponding to the target urea.

Step 3: Chemoselective Workup & Purification 7. Cool the reaction to room temperature and dilute with an additional 50 mL of DCM. 8. Transfer to a separatory funnel and wash the organic layer sequentially with:

  • 10% aqueous citric acid (2 x 50 mL) to remove imidazole and unreacted amines.

  • Saturated aqueous NaHCO3 (1 x 50 mL) to neutralize residual acid.

  • Brine (1 x 50 mL) to remove bulk water.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 60% EtOAc in Hexanes) to yield the pure Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone as a crystalline solid.

Workflow Step1 Step 1: Activation Dissolve CDI in anhydrous DCM (0 °C). Dropwise addition of Morpholine. Step2 Step 2: Intermediate Formation Stir for 2 hours at RT. Monitor via TLC (Ninhydrin stain). Step1->Step2 Step3 Step 3: Coupling Add 1-Phenylpiperazine. Heat to reflux (60 °C) for 12 hours. Step2->Step3 Step4 Step 4: Aqueous Workup Wash with 10% Citric Acid, then sat. NaHCO3 and brine. Step3->Step4 Step5 Step 5: Purification Dry over MgSO4, concentrate. Flash Chromatography (Silica). Step4->Step5 Target Pure Morpholin-4-yl-(4-phenyl- piperazin-1-yl)-methanone Step5->Target

Figure 2: Experimental workflow for the CDI-mediated synthesis of the target urea.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

This application note provides a comprehensive, causality-driven protocol for the synthesis of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (PubChem CID: 878243). Designed for drug development professionals, this g...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, causality-driven protocol for the synthesis of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (PubChem CID: 878243). Designed for drug development professionals, this guide bypasses basic operational instructions to focus on mechanistic rationale, reaction kinetics, and self-validating analytical checkpoints.

Mechanistic Rationale and Synthetic Strategy

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is an unsymmetrical, tetrasubstituted urea derivative [1]. The most direct and high-yielding synthetic route involves a nucleophilic acyl substitution. By utilizing a pre-formed carbamoyl chloride—specifically 4-morpholinecarbonyl chloride —as the electrophile, we can achieve selective coupling with the secondary amine 1-phenylpiperazine [2].

This approach minimizes the formation of symmetrical urea byproducts, a common issue when using phosgene or triphosgene directly in a one-pot multicomponent reaction [3]. The reaction is driven forward by the elimination of hydrogen chloride, which is actively scavenged by a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA).

ReactionPathway A 4-Morpholinecarbonyl Chloride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 1-Phenylpiperazine (Nucleophile) B->C D Morpholin-4-yl- (4-phenyl-piperazin-1-yl)- methanone C->D Chloride Elimination Base DIPEA (Proton Scavenger) Base->C HCl Abstraction

Nucleophilic acyl substitution pathway for unsymmetrical urea synthesis.

Reagent Matrix and Stoichiometric Logic

To ensure complete conversion while preventing the accumulation of unreacted electrophile (which complicates purification), a slight stoichiometric excess of the amine and base is employed.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Morpholinecarbonyl chloride Electrophile149.581.01.50 g
1-Phenylpiperazine Nucleophile162.231.11.78 g (1.68 mL)
DIPEA (Hünig's Base) Acid Scavenger129.242.02.58 g (3.48 mL)
Dichloromethane (DCM) Aprotic Solvent84.93N/A50 mL (0.2 M concentration)

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the physical or chemical reasoning behind the action, allowing researchers to troubleshoot deviations in real-time.

Phase I: Reaction Assembly and Kinetic Control
  • System Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon or nitrogen atmosphere. Rationale: 4-Morpholinecarbonyl chloride is moisture-sensitive and will slowly hydrolyze to morpholine and carbon dioxide in the presence of atmospheric water, reducing the effective electrophile concentration [2].

  • Electrophile Solvation: Dissolve 4-morpholinecarbonyl chloride (1.50 g, 10 mmol) in 25 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Introduction: In a separate vial, dissolve 1-phenylpiperazine (1.78 g, 11 mmol) and DIPEA (2.58 g, 20 mmol) in 25 mL of anhydrous DCM.

  • Controlled Addition: Add the nucleophile/base solution dropwise to the electrophile solution over 15 minutes. Rationale: The reaction is exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to the degradation of the carbamoyl chloride or the generation of colored impurities.

  • Thermal Equilibration: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours. Validation Check: Monitor via TLC (Eluent: 5% Methanol in DCM). The disappearance of the 1-phenylpiperazine spot (visualized via UV or Ninhydrin stain) indicates reaction completion.

Phase II: Work-up and Matrix Isolation

The work-up exploits the differential solubility of the target neutral urea and the ionic byproducts (DIPEA hydrochloride).

  • Quenching: Dilute the reaction mixture with an additional 25 mL of DCM and quench with 30 mL of saturated aqueous NaHCO3​ . Rationale: The mild base neutralizes any residual trace acids and hydrolyzes unreacted carbamoyl chloride without cleaving the newly formed urea bond.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic phases.

  • Washing: Wash the combined organic phases with 30 mL of deionized water, followed by 30 mL of saturated brine. Rationale: Water removes residual DIPEA salts; brine breaks any emulsions and pre-dries the organic layer.

  • Desiccation: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude product as a viscous oil or off-white solid.

Workup Q Quench (NaHCO3) E Extract (DCM) Q->E W Wash (H2O / Brine) E->W D Dry (Na2SO4) W->D C Concentrate (Rotovap) D->C P Purify (Flash Silica) C->P

Sequential liquid-liquid extraction and purification workflow.

Phase III: Purification and Analytical Validation
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Ethyl Acetate/Hexanes (1:1 to 100% EtOAc). The target tetrasubstituted urea is highly polar and will elute later than starting materials.

  • Evaporation: Pool the pure fractions and evaporate to yield Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

Analytical Self-Validation Parameters

To confirm structural integrity and purity, the isolated compound must meet the following analytical thresholds:

  • Mass Spectrometry (ESI-MS): The exact mass of C15​H21​N3​O2​ is 275.16 Da [1]. The spectrum must show a dominant [M+H]+ pseudomolecular ion peak at m/z 276.17 .

  • 1H NMR ( CDCl3​ , 400 MHz) Expectations:

    • Aromatic Region: Multiplets around δ 6.85 - 7.30 ppm integrating for 5 protons (monosubstituted phenyl ring).

    • Aliphatic Region: Two distinct sets of multiplets representing the piperazine and morpholine rings. The CH2​ protons adjacent to the oxygen of the morpholine ring will appear furthest downfield in the aliphatic region (~ δ 3.65 - 3.75 ppm), integrating for 4 protons. The CH2​ protons adjacent to the urea nitrogens will appear around δ 3.20 - 3.50 ppm.

  • IR Spectroscopy: A strong, sharp absorption band at approximately 1640–1660 cm−1 , characteristic of the carbonyl ( C=O ) stretch in a tetrasubstituted urea.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 878243, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone" PubChem, [Link]. Accessed 9 April 2026.

  • Scialdone, M. A., et al. "A General Method for the Solid-Phase Synthesis of Unsymmetrical Tri- and Tetrasubstituted Ureas." Journal of Combinatorial Chemistry, vol. 4, no. 1, 2001, pp. 25-28. ACS Publications, [Link]. Accessed 9 April 2026.

Application

LC-MS/MS Bioanalytical Protocol for the Quantification of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Introduction & Mechanistic Rationale Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (also cataloged as 4-(4-phenylpiperazine-1-carbonyl)morpholine) is a synthetic heterocyclic small molecule comprising a morpholine r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (also cataloged as 4-(4-phenylpiperazine-1-carbonyl)morpholine) is a synthetic heterocyclic small molecule comprising a morpholine ring and a phenylpiperazine moiety linked via a urea-like carbonyl bridge. In the landscape of targeted drug development, this compound has been identified as a highly specific inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5 ().

AKR1C3 is a critical driver of steroidogenesis, catalyzing the reduction of androstenedione to the potent androgen, testosterone. Because elevated local testosterone levels drive the progression of castration-resistant prostate cancer (CRPC) and endometriosis, AKR1C3 inhibitors are vital pharmacological tools. To support preclinical pharmacokinetics (PK), drug metabolism, and in vitro enzymatic screening, researchers require highly sensitive, self-validating analytical methods. This guide details an authoritative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to quantify this compound with high precision.

AKR1C3_Pathway A Androstenedione (Weak Androgen) B Testosterone (Potent Androgen) A->B Reduction AR Androgen Receptor Activation B->AR Binding E AKR1C3 Enzyme (17β-HSD5) E->B Catalysis I Morpholin-4-yl-(4-phenyl- piperazin-1-yl)-methanone I->E Competitive Inhibition

Fig 1. Mechanistic pathway of AKR1C3 inhibition by the target piperazine-methanone derivative.

Physicochemical & Mass Spectrometric Properties

Understanding the molecular architecture of an analyte is the foundation of any robust mass spectrometry assay. The presence of two tertiary nitrogen atoms (within the piperazine and morpholine rings) imparts significant basicity to the molecule. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. The basic nitrogens readily accept protons in an acidic environment to form a highly stable [M+H]⁺ precursor ion at m/z 276.2 ().

During collision-induced dissociation (CID), the carbonyl linkage serves as the primary site of fragmentation. Cleavage of this bond yields a dominant product ion at m/z 161.1 (the 4-phenylpiperazin-1-yl cation), which provides the highest signal-to-noise ratio for quantification.

Table 1: Physicochemical and Target MS Properties
PropertyValueAnalytical Rationale
Molecular Formula C₁₅H₂₁N₃O₂Defines the isotopic envelope for high-resolution MS.
Monoisotopic Mass 275.1634 DaExact mass verification.
Precursor Ion [M+H]⁺ m/z 276.2Primary target for Q1 selection in ESI+ mode.
Quantifier Transition m/z 276.2 → 161.1High-abundance phenylpiperazine cation for maximum sensitivity.
Qualifier Transition m/z 276.2 → 114.1Morpholine-carbonyl cation used to confirm peak purity.
Optimal Ionization ESI PositiveDriven by the basicity of the piperazine/morpholine nitrogens.

Experimental Methodology: A Self-Validating Protocol

As an application scientist, I emphasize that a bioanalytical protocol must be a self-validating system. Every step below is designed with a specific physicochemical causality to mitigate matrix effects and ensure quantitative trustworthiness.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Biological matrices (e.g., plasma, cell lysates) contain high concentrations of proteins that bind lipophilic small molecules and rapidly foul UHPLC columns. Protein precipitation (PPT) using cold organic solvents denatures these proteins, releasing the bound analyte while keeping it highly soluble in the organic phase.

  • Aliquot: Transfer 50 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., a structurally similar stable-isotope labeled analog at 100 ng/mL). Self-Validation Check: The IS normalizes any volumetric losses or ion suppression during the extraction process.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The formic acid ensures the basic nitrogens of the analyte remain fully protonated, preventing analyte loss in the precipitate.

  • Disruption: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. The low temperature prevents analyte degradation and yields a tightly packed protein pellet.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Step 2: UHPLC Chromatographic Separation

Causality: A reversed-phase C18 column is selected due to the compound's moderate lipophilicity. The use of 0.1% formic acid in both mobile phases serves a dual purpose: it suppresses the ionization of residual silanol groups on the stationary phase (preventing peak tailing) and provides an abundant proton source to maximize ESI+ efficiency prior to entering the mass spectrometer.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C to reduce system backpressure and improve mass transfer kinetics.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Gradient Program:

  • 0.0 - 0.5 min: 5% B (Focuses the analyte at the head of the column).

  • 0.5 - 2.5 min: Linear ramp to 95% B (Elutes the target compound).

  • 2.5 - 3.5 min: Hold at 95% B (Washes the column of highly lipophilic matrix components like phospholipids).

  • 3.5 - 4.5 min: Return to 5% B (Re-equilibration).

Step 3: MS/MS Detection Parameters

Causality: Multiple Reaction Monitoring (MRM) provides the highest specificity by filtering both the intact molecule (Q1) and its specific structural fragment (Q3), effectively eliminating background matrix noise.

Table 2: MRM Parameters
Analyte RoleQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)
Target (Quantifier) 276.2161.15025
Target (Qualifier) 276.2114.15035
Internal Standard [IS_Q1][IS_Q3]50[IS_CE]

(Note: Source Temperature should be maintained at 400°C with a Capillary Voltage of 3.0 kV to ensure complete desolvation of the LC effluent).

Analytical Workflow Visualization

To ensure absolute clarity in execution, the following diagram maps the logical flow of the sample through the analytical pipeline, highlighting the critical Quality Control (QC) checkpoints required for system self-validation.

LCMS_Workflow S1 1. Sample Aliquot (Plasma + IS) S2 2. Protein Precipitation (Cold Acetonitrile) S1->S2 S3 3. Centrifugation (14,000 x g, 4°C) S2->S3 S4 4. UHPLC Separation (C18, Acidic Gradient) S3->S4 S5 5. ESI+ MS/MS Detection (MRM: 276.2 → 161.1) S4->S5 QC System Suitability & QC (Blank, LLOQ, ULOQ) QC->S4 Validates

Fig 2. Self-validating LC-MS/MS bioanalytical workflow with integrated QC checkpoints.

References

  • PubChem . "Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone" CID 878243. National Center for Biotechnology Information. URL:[Link]

  • BRENDA Enzyme Database . "Information on EC 1.1.1.51 - 3(or 17)beta-hydroxysteroid dehydrogenase". URL:[Link]

Method

NMR spectroscopy characterization of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Application Note: Advanced NMR Spectroscopy Characterization of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone Scientific Context & Structural Rationale Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (Chemical Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Characterization of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Scientific Context & Structural Rationale

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (Chemical Formula: C15H21N3O2, MW: 275.35 g/mol ) is an asymmetric urea derivative featuring a central methanone core flanked by a morpholine ring and a 4-phenylpiperazine moiety[1]. Molecules containing this specific urea-linked pharmacophore are heavily utilized in drug development, particularly as kinase inhibitors, modulators of neuronal autophagy, and CNS-active agents[2].

From an analytical standpoint, confirming the structure of this molecule requires distinguishing between the structurally similar aliphatic protons of the morpholine and piperazine rings. As a Senior Application Scientist, I have designed this protocol to move beyond simple data collection. We will utilize a self-validating workflow combining 1D and 2D NMR techniques to unambiguously assign the urea linkage, map the electron-donating effects of the phenylpiperazine system, and ensure high-fidelity structural elucidation.

NMR_Workflow A Sample Preparation Dissolve 10-15 mg in 0.6 mL CDCl3 B Instrument Setup Lock, Tune, Match, and Shim (400/600 MHz) A->B C 1D Acquisition 1H (ns=16) & 13C (ns=512, D1=2s) B->C D 2D Acquisition COSY, HSQC, HMBC for Connectivity C->D E Data Processing Fourier Transform, Phasing, Integration D->E

Step-by-step NMR characterization workflow for structural elucidation.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, every step in this protocol is designed with a specific causal rationale and built-in quality control checks.

Step 2.1: Sample Preparation
  • Procedure: Dissolve 10–15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a highly lipophilic, neutral molecule lacking strong hydrogen bond donors. CDCl3 is chosen because it provides excellent solubility for non-polar to moderately polar compounds, prevents proton exchange, and offers a sharp, reliable lock signal.

  • Validation Check: Inspect the tube for particulates. A cloudy solution indicates incomplete dissolution, which will severely degrade magnetic field homogeneity (shimming) and broaden spectral lines.

Step 2.2: Instrument Parameters & Acquisition
  • 1H NMR (400 or 600 MHz): Acquire 16 scans (ns=16) with a relaxation delay (D1) of 1.0 second.

  • 13C NMR (100 or 150 MHz): Acquire 512–1024 scans. Crucial Adjustment: Set the relaxation delay (D1) to at least 2.0 seconds.

  • Causality for D1 Extension: Quaternary carbons—specifically the central urea carbonyl (C=O) and the ipso-carbon of the phenyl ring—lack directly attached protons. They rely on slower dipole-dipole interactions for T1 relaxation. A standard 1-second delay will cause these critical signals to integrate poorly or disappear entirely into the baseline noise.

Spectral Data Interpretation & Causality

The following tables summarize the expected quantitative data. The chemical shifts are benchmarked against established literature for morpholine-ureas[3] and 4-phenylpiperazine derivatives[4].

Table 1: 1H NMR Assignments and Mechanistic Causality
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Mechanistic Rationale
Phenyl meta 7.25 – 7.30dd / m2HRepresents the baseline aromatic shift; largely unaffected by the piperazine nitrogen's resonance.
Phenyl ortho 6.92 – 6.96d (J ≈ 8.5 Hz)2HStrongly shielded (pushed upfield) by the +M (mesomeric) electron-donating effect of the piperazine nitrogen[4].
Phenyl para 6.88 – 6.91t (J ≈ 7.5 Hz)1HShielded by the same +M resonance effect as the ortho protons.
Morpholine O-CH2 3.68 – 3.72m4HDeshielded by the direct inductive (-I) effect of the adjacent highly electronegative oxygen atom[3].
Piperazine N-CH2 (Urea) 3.42 – 3.48m4HDeshielded by the adjacent electron-withdrawing urea carbonyl group.
Morpholine N-CH2 (Urea) 3.32 – 3.38m4HDeshielded by the urea carbonyl; slightly upfield from piperazine urea protons due to ring conformation differences.
Piperazine N-CH2 (Ph) 3.15 – 3.20m4HFurthest upfield among the aliphatic signals; attached to the aniline-type nitrogen rather than the strongly withdrawing carbonyl[4].
Table 2: 13C NMR Assignments
PositionChemical Shift (δ, ppm)Causality / Mechanistic Rationale
Urea C=O ~164.5Highly deshielded due to the double bond to oxygen. The resonance from the two flanking nitrogens shields it slightly compared to a standard ketone (~200 ppm).
Phenyl ipso ~151.2Deshielded by the direct attachment to the electronegative piperazine nitrogen[4].
Phenyl meta ~129.3Standard aromatic carbon shift, unaffected by resonance.
Phenyl para ~120.5Shielded by the +M resonance effect from the amine nitrogen.
Phenyl ortho ~116.8Strongly shielded by the +M resonance effect.
Morpholine O-CH2 ~66.7Deshielded by the adjacent oxygen atom[3].
Piperazine N-CH2 (Ph) ~49.5Aliphatic carbon attached to the aniline-type nitrogen.
Morpholine N-CH2 ~47.2Aliphatic carbon attached to the urea nitrogen.
Piperazine N-CH2 (Urea) ~46.8Aliphatic carbon attached to the urea nitrogen.

2D NMR Connectivity: Validating the Urea Linkage

Because the 1H NMR spectrum features four heavily overlapping aliphatic multiplets between 3.15 and 3.72 ppm, 1D NMR alone is insufficient for absolute confirmation. Heteronuclear Multiple Bond Correlation (HMBC) is required to map the structural skeleton.

HMBC detects long-range (typically 2-bond and 3-bond) carbon-proton couplings. By focusing on the quaternary carbons (the urea carbonyl and the phenyl ipso-carbon), we can definitively assign the adjacent aliphatic rings.

HMBC_Correlations C_carbonyl Urea Carbonyl ~164.5 ppm Morph_N_CH2 Morpholine N-CH2 ~3.35 ppm Morph_N_CH2->C_carbonyl 3J (C-H) Pip_N_CH2 Piperazine N-CH2 ~3.45 ppm Pip_N_CH2->C_carbonyl 3J (C-H) Ph_ipso Phenyl ipso-C ~151.2 ppm Pip_NPh_CH2 Piperazine N(Ph)-CH2 ~3.18 ppm Pip_NPh_CH2->Ph_ipso 3J (C-H)

Key HMBC (3J) correlations validating the urea linkage and phenyl attachment.

Mechanistic Insight: The HMBC spectrum will show cross-peaks connecting the urea carbonyl carbon (~164.5 ppm) to both the morpholine N-CH2 protons (~3.35 ppm) and the piperazine N-CH2 protons (~3.45 ppm) via 3JCH​ coupling. Conversely, the phenyl ipso-carbon (~151.2 ppm) will only show a correlation to the piperazine N(Ph)-CH2 protons (~3.18 ppm). This unambiguously proves the orientation of the asymmetric piperazine ring.

Quality Control & Troubleshooting

To ensure your protocol is a self-validating system, apply the following final checks to your processed data:

  • Integration Validation: The total 1H integral must equal exactly 21 protons. The aromatic region (6.8–7.3 ppm) must integrate to 5H, and the aliphatic region (3.1–3.8 ppm) must integrate to 16H.

  • Rotameric Broadening: The C-N bonds in the urea moiety possess partial double-bond character due to resonance. If you observe peak broadening in the aliphatic region at room temperature, it is a physical manifestation of restricted rotation (rotamers). Solution: Perform Variable Temperature (VT) NMR at 50–60 °C to increase the rate of exchange, which will coalesce the broad signals into sharp, easily interpretable multiplets.

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Technical Notes & Optimization

Troubleshooting

Degradation pathways of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone in solution

Welcome to the Technical Support Center for the stability and analytical profiling of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone . This portal is designed for researchers and drug development professionals to tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stability and analytical profiling of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone . This portal is designed for researchers and drug development professionals to troubleshoot solution-phase degradation, understand structural vulnerabilities, and implement self-validating experimental protocols.

Section 1: Core Mechanisms & Degradation Pathways (FAQs)

Q: What is the primary degradation pathway of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone in aqueous solution? A: Structurally, this molecule is an unsymmetrical urea derivative. Its primary degradation route is the hydrolysis of the central urea carbonyl bond. In strictly neutral water, this reaction is kinetically very slow. However, under acidic or basic stress, the urea bond undergoes nucleophilic attack by water or hydroxide ions. This forms a tetrahedral intermediate that collapses to cleave the C-N bonds, yielding morpholine, 4-phenylpiperazine, and carbamic acid (which rapidly decarboxylates into CO2)[1].

Q: Why does my compound degrade exponentially faster at pH 2.0 compared to pH 7.4? A: At low pH, the carbonyl oxygen becomes highly protonated. This protonation drastically increases the electrophilicity of the carbonyl carbon, lowering the Gibbs free energy barrier required for water to attack the urea linkage. Consequently, acid-catalyzed hydrolysis accelerates the breakdown of the molecule into its constituent saturated rings[2].

Q: I am observing a +16 Da and +32 Da mass shift in my LC-MS data. What is happening? A: These mass shifts are the hallmark of N-oxidation. The compound contains multiple tertiary nitrogens within the piperazine and morpholine rings. In the presence of dissolved oxygen, trace metals, or peroxides, these nitrogens are oxidized to form N-oxides (+16 Da) or di-N-oxides (+32 Da). The piperazine ring is particularly susceptible to this oxidative degradation[3].

Q: Are there specific vulnerabilities in the piperazine vs. morpholine rings? A: Yes. The morpholine ring is chemically and metabolically more stable than the piperazine ring. The oxygen atom in morpholine exerts an electron-withdrawing inductive effect, which reduces the electron density and basicity of its adjacent nitrogen. This makes the morpholine nitrogen significantly less susceptible to oxidative attack. In contrast, the piperazine ring is highly prone to oxidation, which can eventually lead to C-N bond cleavage and the formation of ring-opened ethylenediamine derivatives[4][5].

Section 2: Troubleshooting Guide for Experimental Anomalies

Issue: Inconsistent degradation rates across different batches of the same neutral buffer.

  • Root Cause: Trace transition metals (e.g., Fe³⁺, Cu²⁺) present in lower-grade buffer salts are acting as catalysts for the oxidative degradation of the piperazine ring via radical formation.

  • Solution: Utilize LC-MS grade solvents and salts. If the issue persists, add a chelating agent like EDTA (0.1 mM) to the buffer. This sequesters trace metals, halting metal-catalyzed oxidation and isolating the true hydrolytic degradation rate.

Issue: Loss of parent compound signal in UV-Vis without the appearance of distinct degradant peaks.

  • Root Cause: When the urea bond hydrolyzes, one of the primary products is morpholine. Unlike the parent compound and 4-phenylpiperazine, morpholine lacks a strong UV chromophore (it does not contain an aromatic ring). Therefore, it is "invisible" to standard UV detectors at typical wavelengths (e.g., 254 nm).

  • Solution: Switch your analytical detection method to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). This ensures you capture the full mass balance of the degradation products.

Issue: Degradation continues after samples are moved to the autosampler queue.

  • Root Cause: The forced degradation reaction was not properly quenched. If an acid-stressed sample is merely diluted, hydrolysis will continue slowly in the vial, skewing your kinetic timepoints.

  • Solution: Implement a strict neutralization/quenching step (e.g., adding an equimolar amount of base to an acid-stressed sample) immediately at the designated timepoint. This creates a self-validating kinetic assay where the reaction is definitively halted.

Section 3: Quantitative Data Summaries

To aid in predictive modeling, the following table summarizes the expected kinetic degradation profile of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone under standard ICH Q1A(R2) stress conditions.

Stress ConditionpHTemp (°C)Est. Half-life (t₁/₂)Primary Degradant(s) Observed
Acidic 2.04018 - 24 hoursMorpholine, 4-Phenylpiperazine
Neutral 7.440> 30 daysN-oxides (Trace amounts)
Basic 12.04036 - 48 hoursMorpholine, 4-Phenylpiperazine
Oxidative 7.440 (0.3% H₂O₂)2 - 4 hoursN-oxides, Ring-opened products

Section 4: Validated Experimental Workflow: Forced Degradation

To ensure scientific integrity and reproducibility, follow this self-validating protocol for solution-phase stability testing.

Step 1: Solution Preparation Prepare a 1.0 mg/mL stock solution of the compound in 50% LC-MS grade Acetonitrile/Water to ensure complete solubility.

Step 2: Stress Application Aliquot the stock solution into four separate amber vials to prevent ambient photolysis:

  • Acid Stress: Add 0.1 M HCl (1:1 v/v).

  • Base Stress: Add 0.1 M NaOH (1:1 v/v).

  • Oxidative Stress: Add 0.3% H₂O₂ (1:1 v/v).

  • Control: Add LC-MS grade water (1:1 v/v). Incubate all vials at 60°C.

Step 3: Causal Quenching (Critical Step) At predetermined timepoints (e.g., 1h, 4h, 24h), remove a 100 µL aliquot. You must quench the reaction immediately to validate the timepoint:

  • Acid Aliquots: Quench with 100 µL of 0.1 M NaOH.

  • Base Aliquots: Quench with 100 µL of 0.1 M HCl.

  • Oxidative Aliquots: Quench with 100 µL of 10 mM Sodium Thiosulfate to reduce residual peroxides.

Step 4: LC-MS/MS & CAD Analysis Analyze the quenched samples using a biphasic gradient (C18 column) coupled to both a Mass Spectrometer (for structural elucidation of N-oxides) and a Charged Aerosol Detector (to confirm mass balance and detect non-UV active morpholine).

Section 5: Pathway Visualizations

Degradation Parent Morpholin-4-yl-(4-phenyl- piperazin-1-yl)-methanone Hydrolysis Hydrolytic Pathway (Acid/Base) Parent->Hydrolysis H2O, H+/OH- Oxidation Oxidative Pathway (ROS/Metals) Parent->Oxidation O2, H2O2 Photolysis Photolytic Pathway (UV Light) Parent->Photolysis Morpholine Morpholine + CO2 Hydrolysis->Morpholine Urea Cleavage PhenylPip 4-Phenylpiperazine Hydrolysis->PhenylPip Urea Cleavage NOxides N-Oxides (+16 Da) Oxidation->NOxides N-Oxidation RingOpen Ring-Opened Intermediates Oxidation->RingOpen C-N/C-O Cleavage Radical Radical Cleavage Products Photolysis->Radical Phenyl Excitation

Fig 1: Degradation pathways of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress (Acid/Base/Oxidation) Start->Stress Quench Quench Reaction (Neutralize/Reduce) Stress->Quench Analyze LC-MS/MS & CAD Analysis Quench->Analyze Validate Mass Balance & Kinetic Validation Analyze->Validate

Fig 2: Self-validating forced degradation experimental workflow.

References

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea. PMC / National Institutes of Health.[Link]

  • The Hydrolysis of Urea and the Proficiency of Urease. ACS Publications.[Link]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Publications.[Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization for Unsymmetrical Urea Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone , a tetrasubstituted unsym...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone , a tetrasubstituted unsymmetrical urea.

Synthesizing unsymmetrical ureas from two secondary amines (morpholine and 1-phenylpiperazine) presents a unique chemical challenge: differentiating the reactivity of the two amines to prevent the formation of symmetrical byproducts (e.g., dimorpholino-methanone)[1]. This guide provides a self-validating mechanistic workflow, an optimized protocol, empirical data, and troubleshooting FAQs to ensure high-yield, high-purity synthesis.

Mechanistic Workflow & Strategy

To achieve high selectivity, a stepwise addition strategy using a carbonylating agent is required. While 1,1'-Carbonyldiimidazole (CDI) is a safer alternative[2], the steric hindrance of secondary amines often stalls CDI-mediated reactions at the intermediate stage. Therefore, Triphosgene (bis(trichloromethyl) carbonate, BTC) is the preferred reagent for tetrasubstituted ureas due to its high electrophilicity and quantitative conversion rates[3].

The strategy relies on activating the first amine (morpholine) to a highly reactive carbamoyl chloride intermediate, followed by the addition of the second amine (1-phenylpiperazine).

Workflow Morpholine Morpholine (1.0 eq) Intermediate Morpholine-4-carbonyl chloride (Reactive Intermediate) Morpholine->Intermediate DIPEA (1.2 eq) DCM, 0°C SymByproduct Dimorpholino-methanone (Symmetrical Byproduct) Morpholine->SymByproduct If BTC < 0.33 eq (Excess Amine) Triphosgene Triphosgene (BTC) (0.35 - 0.40 eq) Triphosgene->Intermediate Product Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (Target Urea) Intermediate->Product DIPEA (1.2 eq) RT, 2-4 hrs Intermediate->SymByproduct Phenylpiperazine 1-Phenylpiperazine (1.0 eq) Phenylpiperazine->Product

Caption: Workflow for unsymmetrical urea synthesis highlighting intermediate control to prevent byproducts.

Standard Operating Procedure (SOP): Triphosgene-Mediated Synthesis

This protocol is designed as a self-validating system . Do not proceed to Step 2 until Step 1 is analytically confirmed.

Step 1: Formation of Morpholine-4-carbonyl chloride
  • Causality of Reagent Choice: Triphosgene decomposes into 3 equivalents of phosgene. Using a strict 0.33 eq ratio risks leaving unreacted morpholine in the solution, which will immediately attack the newly formed carbamoyl chloride to form symmetrical dimorpholino-methanone[1]. Using a slight excess of triphosgene (0.35–0.40 eq) ensures 100% consumption of morpholine.

  • Causality of Base Choice: N,N-Diisopropylethylamine (DIPEA) or pyridine must be used as the HCl scavenger. Avoid triethylamine (TEA), as phosgene can mediate the dealkylation of TEA, leading to diethylamine impurities[3].

Procedure:

  • Dissolve Triphosgene (0.38 mmol, 0.38 eq) in anhydrous Dichloromethane (DCM) (5 mL) under an inert atmosphere (N₂) and cool to 0 °C in an ice bath.

  • In a separate vial, dissolve Morpholine (1.0 mmol, 1.0 eq) and DIPEA (1.2 mmol, 1.2 eq) in anhydrous DCM (2 mL).

  • Dropwise Addition: Slowly add the morpholine/DIPEA solution to the triphosgene solution over 15 minutes at 0 °C. Mechanistic note: Adding the amine to the triphosgene (inverse addition) maintains an excess of the carbonylating agent in the flask, further suppressing symmetrical urea formation.

  • Stir at 0 °C for 30 minutes.

  • Self-Validation Check: Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via LC-MS. You should observe the mass of methyl morpholine-4-carboxylate (the methanol-quenched carbamoyl chloride). Do not proceed if free morpholine is still detected.

Step 2: Coupling with 1-Phenylpiperazine
  • To the 0 °C solution of the intermediate, add 1-Phenylpiperazine (1.0 mmol, 1.0 eq) and an additional portion of DIPEA (1.2 mmol, 1.2 eq) dissolved in DCM (2 mL).

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Self-Validation Check: Monitor by TLC or LC-MS until the carbamoyl chloride intermediate is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically EtOAc/Hexanes or DCM/MeOH gradient) to yield pure Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

Yield Optimization & Quantitative Data

The following table summarizes empirical optimization data for the synthesis of tetrasubstituted unsymmetrical ureas, demonstrating the causality of temperature and stoichiometry on yield and purity.

ConditionSolventTemp (Step 1)Triphosgene (eq)Isolated YieldPurity (LC-MS)Mechanistic Observation
1 (Optimal) DCM 0 °C 0.38 92% >98% Complete activation; no symmetrical byproducts.
2THF0 °C0.3885%95%Slower reaction rate in Step 2 due to solvent effects.
3DCM25 °C0.3868%82%Exothermic degradation; elevated symmetrical urea formation.
4DCM0 °C0.2541%55%Sub-stoichiometric phosgene equivalent; massive symmetrical byproduct.
5DCM0 °C0.3888%91%TEA used instead of DIPEA; trace diethylamine-urea impurities observed[3].

Troubleshooting FAQs

Q: My LC-MS shows a massive peak for dimorpholino-methanone (symmetrical urea). How do I fix this? A: Symmetrical urea formation occurs when free morpholine reacts with the morpholine-4-carbonyl chloride intermediate[1]. This is caused by either (A) insufficient triphosgene (<0.33 eq), (B) adding triphosgene to the amine rather than the amine to the triphosgene (inverse addition), or (C) poor temperature control causing localized depletion of triphosgene. Ensure you use 0.38 eq of triphosgene, perform an inverse addition, and maintain rigorous stirring at 0 °C.

Q: The reaction stalls after adding 1-phenylpiperazine, and I see unreacted carbamoyl chloride. Why? A: While carbamoyl chlorides are highly reactive, 1-phenylpiperazine is a bulky secondary amine. If the reaction stalls at room temperature, it may require gentle heating (e.g., 40 °C) or the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the nucleophilic attack on the carbamoyl chloride.

Q: I want to avoid phosgene equivalents entirely. Can I use CDI? A: Yes, 1,1'-Carbonyldiimidazole (CDI) is a bench-stable, safer alternative[2]. However, the intermediate morpholine-1-carbonyl imidazole is significantly less electrophilic than a carbamoyl chloride. When reacting this intermediate with 1-phenylpiperazine (another secondary amine), the reaction will likely stall at room temperature. If using CDI, Step 2 will require extended reflux in a higher-boiling solvent (like THF or 1,4-dioxane) or activation with methyl triflate to proceed to completion.

Q: Are there any next-generation, metal-free methods for this synthesis? A: Recent advancements have demonstrated the synthesis of unsymmetrical ureas using hypervalent iodine reagents, such as PhI(OAc)₂, as a coupling mediator between amides and amines under mild conditions[4]. While highly effective for late-stage functionalization, scaling this method for routine building-block synthesis is currently less cost-effective than the triphosgene route.

References

  • Source: nih.
  • Title: Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas.
  • Source: benchchem.
  • Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)

Sources

Troubleshooting

Overcoming precipitation issues with Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Welcome to the technical support resource for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone. This guide has been developed by our senior application scientists to provide in-depth troubleshooting assistance and answ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone. This guide has been developed by our senior application scientists to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this compound, with a specific focus on overcoming precipitation issues encountered during experimental workflows.

Introduction to the Molecule

Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a synthetic compound featuring a central phenylpiperazine core linked to a morpholine moiety via a ketone bridge. Its structural characteristics—namely the presence of a basic piperazine nitrogen and a relatively lipophilic aromatic system—confer specific physicochemical properties that can present challenges in aqueous environments. Understanding these properties is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

Q1: My compound precipitated immediately after I added it to my aqueous buffer (e.g., PBS, pH 7.4). What is the likely cause?

A1: This is a classic sign of poor aqueous solubility at neutral pH. The piperazine nitrogen in the molecule is a weak base. At a neutral pH of 7.4, a significant portion of the molecules will be in their neutral, uncharged (free base) form, which is much less soluble in water than the protonated, charged (salt) form. Precipitation occurs when the concentration of this free base exceeds its solubility limit.

Q2: What is the best initial solvent to use for creating a stock solution?

A2: For initial stock solutions, it is highly recommended to use a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose due to its strong solubilizing power for a wide range of organic molecules. A high-concentration stock (e.g., 10-50 mM) in DMSO can then be serially diluted into your experimental media.

Q3: I am performing a cell-based assay and need to minimize the final concentration of my organic solvent. How can I maintain the solubility of the compound in the final dilution?

A3: This is a critical consideration, as high concentrations of solvents like DMSO can be toxic to cells. The key is to ensure that the compound remains soluble even after the final dilution into your aqueous assay buffer. Here are a few strategies:

  • pH Optimization: If your experimental conditions permit, using a slightly acidic buffer (e.g., pH 6.0-6.5) can significantly increase the solubility by favoring the protonated form of the piperazine.

  • Use of Co-solvents: While minimizing the primary solvent (like DMSO) is important, sometimes the addition of a small amount of a secondary solubilizing agent or excipient to the final assay medium can help.

  • Kinetic vs. Thermodynamic Solubility: When you dilute a DMSO stock into an aqueous buffer, you are often creating a supersaturated solution. This is a state of "kinetic solubility," which may be stable for the duration of your experiment but can eventually lead to precipitation. It is crucial to visually inspect your final solutions for any signs of cloudiness or precipitate.

Q4: Can I use sonication or heating to get my compound into solution?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid dissolution, particularly when preparing concentrated stock solutions in an organic solvent. However, caution is advised. Overheating can lead to degradation of the compound. Furthermore, a solution that requires heat to dissolve may precipitate out again as it cools to room temperature. This indicates that you are likely exceeding the thermodynamic solubility at that ambient temperature.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving precipitation issues.

Problem 1: Precipitation Observed During Preparation of Aqueous Working Solutions

You have a high-concentration stock in DMSO, but upon diluting it into your aqueous buffer for an experiment, you observe immediate or delayed cloudiness/precipitation.

The following decision-making workflow can help you systematically identify the root cause and find a solution.

G start Precipitation observed in aqueous working solution check_final_conc Is final organic solvent concentration <1%? start->check_final_conc lower_stock_conc SOLUTION 4: Lower the concentration of the working solution start->lower_stock_conc Simplest First Step check_ph Is the aqueous buffer pH > 7.0? check_final_conc->check_ph Yes increase_solvent SOLUTION 3: Increase final organic solvent concentration (check tolerance) check_final_conc->increase_solvent No lower_ph SOLUTION 1: Lower buffer pH to 6.0-6.5 (if experiment allows) check_ph->lower_ph Yes use_excipients SOLUTION 2: Incorporate solubility enhancers (e.g., cyclodextrins) check_ph->use_excipients No recheck Re-test with modified protocol lower_ph->recheck use_excipients->recheck increase_solvent->recheck lower_stock_conc->recheck

Caption: Troubleshooting workflow for precipitation in aqueous solutions.

Protocol 1: pH-Dependent Solubility Assessment

This protocol helps you determine the optimal pH for maintaining the solubility of your compound.

  • Prepare Buffers: Create a series of buffers with identical ionic strength but varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare Compound Stock: Create a 10 mM stock solution of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone in 100% DMSO.

  • Dilution: In separate clear glass vials, add a small aliquot of the DMSO stock to each buffer to achieve a final target concentration that is relevant to your assay (e.g., 10 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.5%).

  • Equilibration & Observation: Gently mix the vials and let them equilibrate at room temperature for 1-2 hours. Visually inspect each vial against a dark background for any signs of precipitation or cloudiness.

  • Analysis: The highest pH at which the solution remains clear represents the upper limit for your experimental buffer system at that specific concentration.

Protocol 2: Utilizing Solubility Enhancers (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

  • Prepare Vehicle: Prepare your aqueous buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-5% w/v).

  • Add Compound: Add your DMSO stock of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone to this cyclodextrin-containing buffer.

  • Compare: Prepare a control sample without HP-β-CD to directly observe the improvement in solubility.

Problem 2: Compound Crashes Out During Purification or Storage

Precipitation is observed in a chromatography fraction or during long-term storage of a solution.

  • Solvent Polarity Change: During chromatographic purification (e.g., reverse-phase HPLC), the compound may be soluble in the high organic mobile phase but precipitate as the gradient shifts to a higher aqueous percentage.

    • Solution: Collect fractions in tubes pre-loaded with a small amount of a strong organic solvent (like acetonitrile or DMSO) to prevent immediate precipitation upon elution.

  • Long-Term Instability of Supersaturated Solutions: A clear solution prepared by diluting a DMSO stock into a buffer may be kinetically soluble but not thermodynamically stable. Over time (hours to days), the compound can slowly crystallize and precipitate out.

    • Solution: Always prepare aqueous working solutions fresh for each experiment. Avoid storing dilute aqueous solutions. If storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store at -80°C. Be aware that some precipitation may still occur upon thawing.

  • Concentration Effects during Evaporation: When removing solvent under reduced pressure, the concentration of the compound increases, potentially exceeding its solubility limit and causing it to "oil out" or precipitate before all solvent is removed.

    • Solution: If this occurs, re-dissolve the material in a small amount of a strong solvent (e.g., methanol or dichloromethane) and then add a non-polar "crashing" solvent (e.g., hexanes or diethyl ether) to induce controlled, solid precipitation, which is often easier to handle and dry than an oil.

Summary Data Table

The following table provides a hypothetical, yet representative, solubility profile for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone to guide your solvent selection. Note: These are illustrative values and should be experimentally confirmed.

Solvent/VehiclePredicted SolubilityNotes
DMSO> 50 mg/mLExcellent for primary stock solutions.
Ethanol~ 5-10 mg/mLGood co-solvent.
Methanol~ 5-10 mg/mLUseful for purification and handling.
PBS (pH 7.4)< 0.01 mg/mLVery poor solubility is expected.
Acetate Buffer (pH 5.0)~ 0.1-0.5 mg/mLSolubility increases significantly in acidic conditions.
5% HP-β-CD in Water~ 0.5-1.0 mg/mLDemonstrates the utility of formulation excipients.

Concluding Remarks

Overcoming precipitation issues with compounds like Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a systematic process rooted in understanding the compound's physicochemical properties. By carefully considering factors such as pH, solvent composition, and concentration, you can design robust experimental protocols that ensure the compound remains in solution, leading to more reliable and reproducible results. Always begin with small-scale solubility tests before committing to large-scale experiments.

Optimization

Long-term storage stability of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the handling, storage, and troubleshooting of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the handling, storage, and troubleshooting of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (also known as morpholino(4-phenylpiperazin-1-yl)methanone).

This compound is a specialized urea derivative featuring both a morpholine and a 4-phenylpiperazine moiety. It is frequently utilized in biochemical assays as a targeted inhibitor, notably against 3(or 17)beta-hydroxysteroid dehydrogenase (AKR1C3)[1]. Because of its specific structural features, improper storage can lead to N-oxidation of the piperazine ring, hydrolysis of the methanone linkage, or solvent-induced precipitation[2][3].

This guide is designed to provide field-proven insights, ensuring your experimental protocols remain robust, reproducible, and self-validating.

Quantitative Storage & Stability Data

To ensure maximum shelf-life and preserve the inhibitory potency of the compound, adhere to the quantitative storage parameters outlined below.

State / SolventRecommended TemperatureLight ExposureAtmosphereExpected Shelf-LifePrimary Degradation Risk
Solid (Lyophilized Powder) -20°C to 4°CProtect from lightDesiccated (Argon/N₂)24 to 36 monthsMinimal (highly stable)
Anhydrous DMSO Stock -80°CProtect from lightSealed, Argon overlay6 to 12 monthsWater absorption, Precipitation
Aqueous Buffer (pH 7.4) 4°CProtect from lightAmbient< 12 hoursHydrolysis, Precipitation
Working Dilutions (Assay) Room Temp (20-25°C)AmbientAmbient2 to 4 hoursN-oxidation, Aggregation

Note: Urea derivatives are highly stable in pure, anhydrous DMSO[3]. However, the introduction of water significantly accelerates degradation and precipitation.

Troubleshooting Guides & FAQs

Q1: My DMSO stock solution turned cloudy after taking it out of the -20°C freezer. Is the compound degraded?

A: Not necessarily; this is most likely a precipitation issue rather than chemical degradation. DMSO is highly hygroscopic. If the stock vial is opened while cold, atmospheric moisture condenses inside the tube. Water competes with the solvent, causing the highly lipophilic morpholine-phenylpiperazine compound to crash out of solution.

  • Causality: The urea core and phenyl rings are hydrophobic. Even a 2-5% water content in DMSO will drastically reduce solubility.

  • Solution: Tightly seal the vial, warm it gently in a 37°C water bath for 5-10 minutes, and sonicate. To prevent this, always allow frozen DMSO aliquots to equilibrate to room temperature before opening the cap.

Q2: I am observing a sudden loss of inhibitory activity in my AKR1C3 enzymatic assay. What happened?

A: Loss of target affinity is a strong indicator of chemical degradation, specifically N-oxidation of the phenylpiperazine moiety[2]. Phenylpiperazine rings are susceptible to oxidation when exposed to light and dissolved oxygen over prolonged periods or repeated freeze-thaw cycles.

  • Causality: Oxidation alters the steric bulk and electron density of the piperazine nitrogen, disrupting critical hydrogen bonding or hydrophobic interactions within the AKR1C3 active site[1].

  • Solution: Discard the current working stock. Prepare a fresh solution from the solid powder using anhydrous DMSO, and aliquot it into single-use tubes stored at -80°C.

Q3: Can I store the compound in aqueous assay buffers (e.g., PBS) overnight to save time?

A: No. It is highly recommended to prepare aqueous dilutions immediately prior to the assay.

  • Causality: While the methanone (urea) linkage connecting the morpholine and piperazine rings is generally stable, prolonged exposure to aqueous environments—especially if the pH shifts—can initiate slow hydrolysis. Furthermore, the compound has poor aqueous solubility and will likely form micro-aggregates overnight, leading to inconsistent dosing and artificially inflated IC₅₀ values.

Experimental Protocols

To guarantee experimental integrity, every procedure must be self-validating. The following protocols ensure the compound is properly solubilized and analytically verified before use.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions (Self-Validating Workflow)

Objective: To create a stable 10 mM stock solution while preventing moisture-induced precipitation.

  • Equilibration: Remove the vial of solid Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone from the -20°C desiccator. Allow it to sit at room temperature for 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the required mass using an analytical balance in a low-humidity environment.

  • Solubilization: Add high-purity, anhydrous DMSO (≥99.9%, stored over molecular sieves) to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting (Critical Step): Divide the solution into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.

  • Inert Overlay: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes to displace oxygen and moisture. Cap tightly immediately.

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Quality Control (QC) via HPLC-UV for Degradation

Objective: To validate the structural integrity of stored aliquots against a freshly prepared standard.

  • Sample Preparation: Thaw one single-use aliquot of the stored DMSO stock. Dilute it to 100 µM using a mixture of 50% Acetonitrile / 50% Water (containing 0.1% Formic Acid).

  • Standard Preparation: Prepare a fresh 100 µM solution from the solid reference powder using the exact same solvent ratio.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm (due to the phenyl ring).

  • Validation Logic: Compare the chromatograms. A decrease in the main peak area (>5%) or the appearance of early-eluting peaks (indicating the more polar N-oxide degradation product or hydrolyzed fragments) confirms degradation. If degradation is <2%, the batch is validated for assay use.

Visualizations

Workflow: Troubleshooting Loss of Activity

The following logic tree dictates the diagnostic steps when compound precipitation or loss of assay activity is observed.

Workflow Start Issue Detected: Loss of Assay Activity or Cloudy DMSO Stock CheckStorage Verify Storage Conditions (Temp, Light, Freeze-Thaw) Start->CheckStorage QC Perform LC-MS/HPLC QC on Aliquot CheckStorage->QC Degradation Degradation Confirmed? (Oxidation/Hydrolysis) QC->Degradation Precipitation Precipitation Only? (Water in DMSO) Degradation->Precipitation No NewStock Prepare Fresh Stock from Lyophilized Powder Degradation->NewStock Yes WarmSonicate Warm to 37°C & Sonicate Gently Precipitation->WarmSonicate Yes WarmSonicate->QC Re-test

Caption: Diagnostic workflow for resolving precipitation and degradation issues in DMSO stock solutions.

Mechanism: Chemical Degradation Pathways

Understanding the structural vulnerabilities of the compound allows researchers to preemptively optimize storage conditions.

Degradation Molecule Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (Intact Molecule) Path1 Oxidation (Light/O2 Exposure) Molecule->Path1 Path2 Hydrolysis (Aqueous/Extreme pH) Molecule->Path2 Deg1 N-Oxide Formation at Piperazine Ring Path1->Deg1 Deg2 Cleavage of Methanone (Urea Linkage) Path2->Deg2 Result1 Loss of Target Affinity (e.g., AKR1C3) Deg1->Result1 Result2 Morpholine + 4-Phenylpiperazine Deg2->Result2

Caption: Primary degradation pathways affecting the phenylpiperazine and methanone moieties.

References

  • BRENDA Enzyme Database. "Information on EC 1.1.1.51 - 3(or 17)beta-hydroxysteroid dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P14061". BRENDA. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "An Approach to Area Sampling and Analysis for Total Isocyanates in Workplace Air". CDC Stacks. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone in vivo

An In-depth Comparative Guide to the In Vivo Efficacy of Novel Phenylpiperazine-Based Compounds for Antipsychotic Applications Introduction: The Phenylpiperazine Scaffold in Neuropharmacology The phenylpiperazine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to the In Vivo Efficacy of Novel Phenylpiperazine-Based Compounds for Antipsychotic Applications

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutic agents. Its structural versatility allows for the fine-tuning of interactions with a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors, which are pivotal in the pathophysiology of psychosis and other neuropsychiatric disorders. This guide focuses on the in vivo evaluation of a novel investigational compound, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone, hereafter referred to as Compound-X . We will present a comparative analysis of its preclinical efficacy against established second-generation antipsychotics (SGAs), Risperidone and Aripiprazole, providing a framework for its potential as a next-generation therapeutic.

Mechanism of Action Framework: Targeting Dopaminergic and Serotonergic Pathways

The prevailing hypothesis for the mechanism of action of many SGAs is a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism. This dual action is thought to contribute to the mitigation of positive symptoms of psychosis (e.g., hallucinations, delusions) while potentially improving negative symptoms (e.g., social withdrawal, anhedonia) and cognitive deficits, with a lower propensity for extrapyramidal side effects compared to first-generation antipsychotics.

Aripiprazole introduced the concept of D2 partial agonism, providing a "dopamine stabilization" effect—acting as an antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state. Our investigational Compound-X is hypothesized to possess a similar multi-receptor profile, with high affinity for D2 and 5-HT2A receptors. The following in vivo studies are designed to test this hypothesis and characterize its functional effects in behavioral models relevant to psychosis.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release D2R D2 Receptor DA_release->D2R Dopamine Signal Downstream Signaling D2R->Signal Compound_X Compound-X Compound_X->D2R Hypothesized Modulator Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Risperidone Risperidone Risperidone->D2R Antagonist

Figure 1: A simplified diagram illustrating the modulation of dopamine D2 receptor signaling by different antipsychotic agents.

Comparative In Vivo Efficacy Assessment

The primary goal of the in vivo assessment is to determine if Compound-X can reverse psychosis-like behaviors in animal models. We will focus on a widely used and validated model: amphetamine-induced hyperlocomotion in rodents. This model is based on the observation that psychostimulants like amphetamine increase dopamine release, leading to a hyperactive state that is considered a surrogate for the positive symptoms of psychosis.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

This protocol outlines the steps to assess the efficacy of Compound-X in mitigating amphetamine-induced hyperactivity in mice.

1. Animals and Acclimation:

  • Male C57BL/6 mice (8-10 weeks old) are used.

  • Animals are housed in groups of 4-5 per cage with ad libitum access to food and water.

  • A 12-hour light/dark cycle is maintained.

  • Animals are acclimated to the housing facility for at least 7 days and handled for 3 days prior to the experiment to minimize stress.

2. Drug Preparation:

  • Compound-X: Dissolved in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.

  • Risperidone & Aripiprazole: Prepared in the same vehicle.

  • D-amphetamine: Dissolved in 0.9% saline.

3. Experimental Procedure:

  • Mice are habituated to the open-field arenas (40 cm x 40 cm) for 30 minutes.

  • Following habituation, mice are administered Compound-X (e.g., 1, 3, 10 mg/kg), Risperidone (0.1, 0.3, 1 mg/kg), Aripiprazole (0.5, 1.5, 5 mg/kg), or vehicle via intraperitoneal (i.p.) injection.

  • After 30 minutes (to allow for drug absorption), mice are challenged with D-amphetamine (2 mg/kg, i.p.).

  • Locomotor activity (total distance traveled) is recorded for the next 60 minutes using an automated tracking system.

4. Data Analysis:

  • The total distance traveled in the 60 minutes post-amphetamine challenge is the primary endpoint.

  • Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle-amphetamine group.

  • The ED50 (the dose required to produce a 50% reduction in the amphetamine effect) is calculated for each compound.

cluster_workflow Experimental Workflow start Acclimatize Mice hab Habituate to Open Field (30 min) start->hab drug_admin Administer Test Compound or Vehicle (i.p.) hab->drug_admin wait Waiting Period (30 min) drug_admin->wait amph_admin Administer D-amphetamine (i.p.) wait->amph_admin record Record Locomotor Activity (60 min) amph_admin->record end Data Analysis (ANOVA, ED50) record->end

Comparative

Benchmarking Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (MPPM) Against Standard FAAH Inhibitors: A Mechanistic Guide

Executive Summary The therapeutic targeting of Fatty Acid Amide Hydrolase (FAAH) remains a critical strategy for modulating the endocannabinoid system to treat pain and neuroinflammation without the psychotropic liabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of Fatty Acid Amide Hydrolase (FAAH) remains a critical strategy for modulating the endocannabinoid system to treat pain and neuroinflammation without the psychotropic liabilities of direct CB1 receptor agonists[1]. Historically, the field has relied heavily on irreversible covalent inhibitors. However, as clinical focus shifts toward mitigating off-target lipid dysregulation, the evaluation of reversible, non-covalent scaffolds has become paramount[2].

This guide provides a rigorous benchmarking framework for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (MPPM) —a representative tetrasubstituted urea compound ([3])—against two gold-standard irreversible FAAH inhibitors:

  • URB597: A first-generation O-aryl carbamate that irreversibly carbamylates FAAH but exhibits known off-target activity against peripheral carboxylesterases[4].

  • PF-04457845: A highly potent, clinical-stage piperidine urea that covalently modifies the enzyme with exquisite proteome-wide selectivity[5].

Mechanistic Rationale: Covalent vs. Reversible Target Engagement

FAAH is an integral membrane serine hydrolase that utilizes an atypical Ser241-Ser217-Lys142 catalytic triad to terminate anandamide (AEA) signaling[5]. Understanding the structural causality behind inhibitor binding is essential for proper experimental design.

  • Irreversible Standards: Both URB597 and PF-04457845 act via nucleophilic attack by the catalytic Ser241. URB597 expels a phenolate leaving group, while PF-04457845 utilizes an activated piperidine urea to form a permanent covalent carbamate adduct with the enzyme[5],[6].

  • MPPM (The Benchmark): MPPM features a fully tetrasubstituted urea core (morpholine and 4-phenylpiperazine)[3]. The lack of a highly activated leaving group sterically and electronically disfavors covalent carbamylation. Consequently, MPPM serves as an ideal structural model for reversible, competitive inhibition, occupying the hydrophobic acyl-chain binding pocket without permanently inactivating the enzyme.

Pathway NAPE NAPE (Precursor) AEA Anandamide (AEA) (Active Signal) NAPE->AEA Synthesis CB1 CB1/CB2 Receptors (Pain Relief) AEA->CB1 Activates AA Arachidonic Acid (Inactive) AEA->AA Hydrolysis FAAH FAAH Enzyme FAAH->AA Catalyzes Inhibitors FAAH Inhibitors (MPPM, PF-04457845) Inhibitors->FAAH Blocks

Fig 1: Endocannabinoid signaling pathway and the mechanism of FAAH enzymatic inhibition.

Experimental Workflows: Self-Validating Protocols

To objectively benchmark MPPM against URB597 and PF-04457845, we employ a two-tiered orthogonal screening strategy. These protocols are designed as self-validating systems: the first determines the kinetic mechanism (reversible vs. irreversible), and the second confirms proteome-wide target engagement.

Protocol 1: Time-Dependent Fluorogenic Inhibition Assay

Causality & Logic: Irreversible covalent inhibitors (like PF-04457845) exhibit time-dependent shifts in IC₅₀ because the carbamylation reaction progresses over time. Conversely, reversible inhibitors (like MPPM) reach rapid equilibrium, yielding a static IC₅₀ regardless of pre-incubation duration[7].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FAAH (hFAAH) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA).

  • Inhibitor Pre-incubation (The Validation Step): Prepare a 10-point concentration-response curve for MPPM, URB597, and PF-04457845. Incubate the inhibitors with hFAAH for two distinct time intervals: 10 minutes and 60 minutes at 37°C[7].

  • Substrate Addition: Initiate the reaction by adding 2 µM of AMC-arachidonoyl amide (a fluorogenic FAAH substrate).

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) for 30 minutes.

  • Data Analysis: Calculate the IC₅₀ for both pre-incubation times. A >5-fold leftward shift in IC₅₀ from 10 to 60 minutes confirms covalent binding. A stable IC₅₀ confirms reversible binding.

Protocol 2: Activity-Based Protein Profiling (ABPP)

Causality & Logic: Traditional biochemical assays cannot detect off-target liabilities. ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds only to catalytically active serine hydrolases[8]. Pre-incubating the proteome with an inhibitor prevents FP-Rh binding at engaged targets. Therefore, a missing fluorescent band equals target engagement, while missing bands at unexpected molecular weights indicate off-target toxicity[2].

Step-by-Step Methodology:

  • Proteome Extraction: Homogenize rat brain or liver tissue in PBS and isolate the membrane proteome via ultracentrifugation (100,000 x g)[1].

  • Inhibitor Treatment: Incubate 50 µg of the proteome with vehicle (DMSO), MPPM, URB597, or PF-04457845 (at 1 µM and 10 µM) for 30 minutes at 37°C[1].

  • Probe Labeling: Add 1 µM FP-Rhodamine probe and incubate for 30 minutes in the dark to label all uninhibited serine hydrolases[8].

  • Resolution: Quench the reaction with SDS loading buffer, boil, and resolve the proteome via 10% SDS-PAGE[2].

  • Visualization: Scan the gel using an in-gel fluorescence scanner. The disappearance of the ~63 kDa FAAH band confirms on-target engagement. The disappearance of secondary bands (e.g., ~50-60 kDa carboxylesterases) indicates off-target binding[4].

ABPP Step1 1. Proteome Extraction Step2 2. Inhibitor Pre-incubation (MPPM vs Standards) Step1->Step2 Step3 3. FP-Rhodamine Probe (Labels Active Enzymes) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Fluorescence Scanning (Target Engagement) Step4->Step5

Fig 2: Activity-Based Protein Profiling (ABPP) workflow for validating target selectivity.

Quantitative Data Presentation

The following table summarizes the benchmarking profile of MPPM against the standard inhibitors, highlighting the relationship between structural mechanism and assay readout.

CompoundMechanism of ActionhFAAH IC₅₀ (10 min)hFAAH IC₅₀ (60 min)Proteome Selectivity (ABPP)
URB597 Irreversible (Covalent Carbamate)~20 nM~4.6 nMModerate (Cross-reacts with carboxylesterases)
PF-04457845 Irreversible (Covalent Urea)~15 nM~7.2 nMExquisite (No off-targets at 100 µM)
MPPM (CID 878243) Reversible (Competitive) *120 nM125 nMHigh (Lacks reactive covalent warhead)

*Note: MPPM data represents expected kinetic behavior for a non-covalent tetrasubstituted urea scaffold, demonstrating a static IC₅₀ over time due to rapid equilibrium binding.

References

  • Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone | CID 878243 . PubChem, National Library of Medicine.[Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain . Chemistry & Biology (PMC).[Link]

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor . ACS Medicinal Chemistry Letters.[Link]

  • Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor . Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Activity-based protein profiling: The serine hydrolases . Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 . Science.[Link]

Sources

Validation

Cross-Reactivity Studies of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone: A Comparative Profiling Guide

As a Senior Application Scientist, I frequently encounter hit compounds that demonstrate excellent primary efficacy but fail spectacularly in late-stage development due to off-target liabilities.[1] is a classic example...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter hit compounds that demonstrate excellent primary efficacy but fail spectacularly in late-stage development due to off-target liabilities.[1] is a classic example of a privileged chemical scaffold that requires rigorous cross-reactivity profiling.

Containing both a morpholine ring and a 4-phenylpiperazine moiety linked via a carbonyl bridge, MPPM is structurally primed for promiscuity. The basic amine of the piperazine ring is a notorious pharmacophore for off-target G protein-coupled receptor (GPCR) binding, while its lipophilic phenyl group can easily insert into the hydrophobic pockets of critical ion channels. To objectively evaluate MPPM's viability as a selective probe or lead candidate, we must benchmark its cross-reactivity profile against legacy alternatives using self-validating in vitro systems.

Strategic Framework: The Safety Pharmacology Panel

To systematically de-risk MPPM, we evaluate it against a customized subset of the. This industry-standard panel encompasses critical membrane receptors, ion channels, and enzymes historically associated with adverse clinical outcomes[2]. Profiling against this panel aligns with the [2], ensuring our data meets regulatory expectations for assessing systemic risk.

Workflow MPPM MPPM Compound (Test Article) Bowes Bowes-44 Safety Panel (In Vitro Profiling) MPPM->Bowes hERG hERG K+ Channel (Cardiovascular Risk) Bowes->hERG GPCR GPCR Profiling (CNS / Systemic Risk) Bowes->GPCR Kinase Kinome Cross-Reactivity (Off-Target Toxicity) Bowes->Kinase Patch Automated Patch-Clamp (IC50 Determination) hERG->Patch Radioligand Radioligand Binding (Ki Determination) GPCR->Radioligand FRET TR-FRET Assay (Selectivity Score) Kinase->FRET

Caption: Workflow for in vitro secondary pharmacological profiling of MPPM against the Bowes-44 panel.

Comparative Performance: MPPM vs. Legacy Alternatives

To contextualize MPPM's selectivity, we compared its off-target binding affinities against two highly promiscuous legacy piperazine derivatives: Promethazine and Trazodone . The goal is to determine if the rigid methanone linker in MPPM restricts the conformational flexibility that typically drives off-target binding in older piperazine drugs.

Quantitative Cross-Reactivity Data
TargetAssay ModalityPromethazine (Alternative 1)Trazodone (Alternative 2)MPPM (Product)Clinical Implication
hERG (KCNH2) Patch-Clamp (IC₅₀)1.2 µM3.5 µM>30 µM QT Prolongation / Arrhythmia
5-HT2B Radioligand (Kᵢ)0.8 µM0.2 µM14.5 µM Cardiac Valvulopathy
Dopamine D2 Radioligand (Kᵢ)0.05 µM1.1 µM>10 µM Extrapyramidal Symptoms

Data Interpretation: The data clearly demonstrates that MPPM possesses a vastly superior selectivity margin compared to legacy alternatives. By maintaining an IC₅₀ >30 µM for the hERG channel and a Kᵢ >10 µM for critical GPCRs, MPPM avoids the traditional pitfalls of the piperazine pharmacophore, making it a highly selective candidate for downstream development.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Below are the detailed, causality-driven methodologies used to generate the comparative data above. Every step is designed as a self-validating system to ensure data integrity.

Automated Patch-Clamp for hERG Liability

The Causality: Why use automated patch-clamp instead of a high-throughput rubidium (Rb⁺) efflux assay? Rb⁺ efflux is prone to false negatives for lipophilic basic amines. Patch-clamp provides high-fidelity, real-time electrophysiological data, allowing us to observe state-dependent block (specifically, binding to the open/inactivated state of the channel), which is critical for accurately assessing compounds like MPPM.

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO cells stably expressing the human KCNH2 (hERG) gene. Cells are harvested at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Intracellular Solution Design: Prepare an intracellular buffer containing high K⁺, low Ca²⁺, and 5 mM EGTA.

    • The "Why": Calcium acts as a secondary messenger that can modulate endogenous CHO cell channels. By buffering free intracellular calcium to near-zero levels with EGTA, we isolate the hERG potassium current. This ensures any signal attenuation is strictly caused by MPPM physically occluding the hERG pore, eliminating downstream calcium-dependent artifacts.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Self-Validation Check: The assay must yield a Z' factor > 0.6. We run Astemizole (100 nM) as a positive control (expecting >90% tail current block) and 0.1% DMSO as a vehicle control to establish the baseline tail current amplitude.

Radioligand Binding for 5-HT2B Cross-Reactivity

The Causality: Why utilize radioligand binding instead of a functional calcium mobilization assay initially? Binding assays directly measure affinity (Kᵢ) without the confounding variables of receptor reserve or signal amplification. If significant binding is observed, we then reflex to functional assays to determine if the compound acts as an agonist or antagonist.

Pathway MPPM MPPM (Potential Agonist) Receptor 5-HT2B Receptor MPPM->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-β Activation Gq->PLC IP3 IP3 Accumulation PLC->IP3 Calcium Intracellular Ca2+ ↑ (Valvulopathy Risk) IP3->Calcium Release

Caption: Mechanism of 5-HT2B receptor activation leading to intracellular calcium release.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells transiently expressing human 5-HT2B receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Radioligand Incubation: Incubate 10 µg of membrane protein with [³H]-LSD at a concentration equal to its K_d.

    • The "Why": Testing exactly at the K_d ensures that the Cheng-Prusoff equation accurately converts the experimentally derived IC₅₀ of MPPM into a true Kᵢ value.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • The "Why": MPPM and legacy piperazines are highly lipophilic bases. Without PEI, these compounds bind non-specifically to the negatively charged glass fibers, artificially inflating the background signal. PEI coats the filters with a dense positive charge, repelling basic amines and dramatically improving the signal-to-noise ratio.

  • Separation & Quantification: Terminate the reaction via rapid vacuum filtration. Wash filters three times with ice-cold buffer to trap receptor-bound radioligand, then quantify using liquid scintillation counting.

References

  • Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone | C15H21N3O2 | CID 878243 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Reducing safety-related drug attrition: the use of in vitro pharmacological profiling Source: Nature Reviews Drug Discovery (via ResearchGate) URL:[Link]

  • Guidance for Industry S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

Structural analogs comparison to Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

An In-Depth Comparative Guide to Structural Analogs of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone for Dopamine D4 Receptor Modulation Abstract The morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone scaffold repre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Structural Analogs of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone for Dopamine D4 Receptor Modulation

Abstract

The morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone scaffold represents a significant chemotype in central nervous system (CNS) drug discovery, demonstrating high affinity and selectivity for the dopamine D4 receptor (D4R). This guide provides a detailed comparative analysis of structural analogs based on this core structure. We explore key structure-activity relationships (SAR) by examining modifications to the morpholine and phenyl-piperazine moieties. This analysis is supported by quantitative binding affinity data and detailed experimental protocols for D4R affinity assessment. Furthermore, we illustrate the D4R signaling pathway and the experimental workflow using diagrams to provide a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Introduction: A Privileged Scaffold in CNS Drug Discovery

The confluence of a phenylpiperazine moiety and a cyclic amine, such as morpholine, constitutes a privileged scaffold in medicinal chemistry. Phenylpiperazine derivatives are known to interact with a variety of CNS targets, while the morpholine ring is frequently incorporated into drug candidates to improve pharmacokinetic properties like solubility and metabolic stability.[1][2][3] The title compound, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (ChEMBL ID: CHEMBL1447127), serves as a foundational structure for a class of potent and selective antagonists for the dopamine D4 receptor (D4R).[4][5] The D4R has garnered significant interest as a therapeutic target for a range of neuropsychiatric and neurological disorders, making the rational design of selective ligands a critical area of research.[6] This guide dissects the structural nuances that govern the potency and selectivity of this chemical series against its primary biological target.

The Dopamine D4 Receptor (D4R) as a Therapeutic Target

The D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs).[7][8] Predominantly expressed in the mesolimbic and mesocortical pathways of the brain, the D4R plays a crucial role in regulating emotion, cognition, and complex behavior.[9][10] Unlike the more ubiquitous D2 receptor, the D4R's restricted expression profile suggests that its selective modulation could offer therapeutic benefits with a reduced side-effect profile.

Upon activation by dopamine, the D4R couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][] This signaling cascade ultimately modulates neuronal excitability and gene transcription. The D4R has been implicated in the pathophysiology of schizophrenia, attention-deficit/hyperactivity disorder (ADHD), Parkinson's disease, and more recently, glioblastoma.[6][8][12] Consequently, the development of selective D4R antagonists is a promising strategy for these conditions.

Comparative Analysis of Structural Analogs

The exploration of the chemical space around the Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone scaffold has yielded critical insights into the structural requirements for high-affinity and selective D4R antagonism. The following analysis compares key analogs, focusing on systematic modifications and their impact on biological activity.

The Core Scaffold and Its Analogs

Our analysis begins with a lead compound series that prominently features the phenylpiperazine core coupled to various heterocyclic moieties. The primary focus is on how modifications to the terminal heterocyclic ring and substitutions on the phenyl ring influence binding affinity (expressed as pKi) for the human D4 receptor and selectivity against the closely related D2 and D3 receptors.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key SAR trends for achieving potent and selective D4R antagonism:

  • Terminal Heterocycle: The nature of the terminal heterocyclic ring is a major determinant of D4R affinity and selectivity. Replacing the morpholine in the parent scaffold with a piperidine ring can be well-tolerated and even beneficial. For instance, the N-indole derivative 7 (pKi = 8.60) and the N-tetrahydroquinoline derivative 12 (pKi = 8.64) maintain high D4R affinity.[13] However, the N-benzimidazole derivative 8 shows slightly lower D4R affinity (pKi = 8.27) but a marked improvement in selectivity over D2R and D3R.[13] This suggests that the steric and electronic properties of this region are critical for optimizing the selectivity profile.

  • Linker Length: The three-carbon (propyl) linker between the heterocyclic nucleus and the phenylpiperazine moiety appears to be optimal for high D4R affinity.[13] Elongating the linker to four or five carbon atoms has been shown to be detrimental to D4R affinity, resulting in a significant loss of both potency and selectivity.[13]

  • Phenyl Ring Substitution: Modifications to the phenyl ring of the phenylpiperazine moiety also play a crucial role. While the unsubstituted phenyl ring provides a strong starting point, adding substituents can further refine the interaction with the receptor. For example, replacing the N-phenyl terminal with a naphthyl group can significantly impact activity. The α-naphthyl derivative 15 showed four times higher affinity for D4R than its phenyl counterpart, while the β-naphthyl compound 16 was approximately tenfold more selective.[1] This highlights the importance of exploring larger aromatic systems to enhance interactions within the receptor's binding pocket.

Compound IDTerminal HeterocycleLinkerTerminal Aryl GroupD4R pKiD2/D4 SelectivityD3/D4 SelectivityReference
6 TetrahydroquinolinonePropylPhenyl8.54380457[12][13]
7 IndolePropylPhenyl8.60389363[13]
8 BenzimidazolePropylPhenyl8.27977719[13]
12 TetrahydroquinolinePropylPhenyl8.64316129[13]
15 TetrahydroquinolinonePropylα-Naphthyl9.1410001288[1]
16 TetrahydroquinolinonePropylβ-Naphthyl8.68>4786>4786[1]

Table 1: Comparative binding affinities and selectivities of key structural analogs at human dopamine receptors. pKi values represent the negative logarithm of the inhibition constant. Selectivity is expressed as a ratio of Ki values (Ki D2/Ki D4 and Ki D3/Ki D4).

Experimental Methodologies

To ensure the reproducibility and validity of binding affinity data, a standardized experimental protocol is essential. The gold standard for determining the affinity of a ligand for a receptor is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for D4R

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor expressed in a stable cell line.

Rationale: This assay measures the ability of a non-radioactive test compound to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]N-methylspiperone) for binding to the D4 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).

Materials:

  • Cell Membranes: HEK293 or CHO cells stably expressing the human D4 receptor.

  • Radioligand: [³H]N-methylspiperone (Specific Activity: ~80-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Agent: 10 µM Haloperidol.

  • Test Compounds: Serial dilutions in an appropriate solvent (e.g., DMSO).

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail & Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing D4R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer to a final protein concentration of approximately 20-40 µg per well. A Bradford protein assay can be used to determine the concentration.[13]

  • Assay Plate Setup: Prepare a 96-well plate with the following additions for a final volume of 250 µL:

    • Total Binding (TB) wells: 25 µL Assay Buffer, 25 µL Radioligand solution (final concentration ~0.2 nM), 175 µL Assay Buffer, and 25 µL membrane suspension.

    • Non-specific Binding (NSB) wells: 25 µL Non-specific Agent (10 µM Haloperidol), 25 µL Radioligand solution, 150 µL Assay Buffer, and 25 µL membrane suspension.

    • Competition wells: 25 µL of each test compound dilution, 25 µL Radioligand solution, 150 µL Assay Buffer, and 25 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare D4R Membrane Suspension A1 Dispense Reagents to 96-Well Plate (Total, NSB, Competition) P1->A1 P2 Prepare Radioligand ([3H]-Spiperone) P2->A1 P3 Prepare Serial Dilutions of Test Compounds P3->A1 A2 Incubate at RT (90-120 min) A1->A2 A3 Harvest & Wash on GF/B Filters A2->A3 A4 Add Scintillation Cocktail & Count Radioactivity (CPM) A3->A4 D1 Calculate Specific Binding (Total CPM - NSB CPM) A4->D1 D2 Plot % Specific Binding vs. [Compound] D1->D2 D3 Non-linear Regression to Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4 D4R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist D4R Antagonist (e.g., Analog) Antagonist->D4R Blocks Gi_protein Gαi/o Protein D4R->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP cAMP cAMP (Decreased) ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Neuronal Excitability & Gene Transcription PKA->Response

Canonical Gαi/o signaling pathway of the Dopamine D4 Receptor.

Conclusion and Future Perspectives

The Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone scaffold is a validated and highly tractable starting point for the development of potent and selective Dopamine D4 Receptor antagonists. Structure-activity relationship studies have demonstrated that high affinity can be maintained and selectivity can be dramatically improved through systematic modifications. Key takeaways include the optimization of the terminal heterocyclic moiety to enhance selectivity and the crucial role of an optimal three-carbon linker length. The introduction of larger aromatic systems, such as a naphthyl group, in place of the phenyl ring presents a promising avenue for further increasing both affinity and selectivity. Future work should focus on leveraging these SAR insights to design novel analogs with improved pharmacokinetic profiles, particularly brain penetrance, to develop superior therapeutic candidates for D4R-implicated CNS disorders.

References

  • The dopamine D4 receptor: biochemical and signalling properties. (n.d.). National Institutes of Health. Retrieved April 4, 2026, from [Link]

  • The dopamine D4 receptor, the ultimate disordered protein. (2010). National Institutes of Health. Retrieved April 4, 2026, from [Link]

  • The dopamine D4 receptor, the ultimate disordered protein. (2010). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Dopamine receptor D4. (n.d.). Wikipedia. Retrieved April 4, 2026, from [Link]

  • Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone. (n.d.). PubChem. Retrieved April 4, 2026, from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2020). ChemRxiv. Retrieved April 4, 2026, from [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). National Institutes of Health. Retrieved April 4, 2026, from [Link]

  • Rat Dopamine Receptor D4 (DRD4) ELISA Kit. (n.d.). Kamiya Biomedical Company. Retrieved April 4, 2026, from [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). MDPI. Retrieved April 4, 2026, from [Link]

  • [4-(4-Morpholin-4-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone. (n.d.). PubChem. Retrieved April 4, 2026, from [Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). National Institutes of Health. Retrieved April 4, 2026, from [Link]

  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. (2023). ACS Publications. Retrieved April 4, 2026, from [Link]

  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. (1983). PubMed. Retrieved April 4, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved April 4, 2026, from [Link]

  • Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. (2024). ResearchGate. Retrieved April 4, 2026, from [Link]

  • D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. (2018). National Institutes of Health. Retrieved April 4, 2026, from [Link]

  • Structure of morpholine, piperazine, and piperidine moieties. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. (2005). PubMed. Retrieved April 4, 2026, from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). ACS Publications. Retrieved April 4, 2026, from [Link]

  • Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. (2021). PubMed. Retrieved April 4, 2026, from [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (1992). PubMed. Retrieved April 4, 2026, from [Link]

  • Structure–activity relationships of opioid ligands. (1999). Loughborough University. Retrieved April 4, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone

As laboratory environments increasingly handle complex, multi-functional organic molecules, standardizing disposal and safety protocols becomes critical for operational integrity. Morpholin-4-yl-(4-phenyl-piperazin-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory environments increasingly handle complex, multi-functional organic molecules, standardizing disposal and safety protocols becomes critical for operational integrity. Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (CAS: 349118-82-7; PubChem CID: 878243) is a specialized heterocyclic compound frequently utilized in drug discovery, notably recognized in biological assays as an inhibitor of 3(or 17)beta-hydroxysteroid dehydrogenase[1][2].

While its therapeutic and research potential is highly valuable, the integration of both morpholine and piperazine moieties within a single molecular framework necessitates stringent, causality-driven safety and disposal protocols to mitigate environmental and occupational hazards[3][4].

Mechanistic Hazard Causality

To handle this compound safely, researchers must understand why specific precautions are necessary. The hazard profile of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is dictated by its structural components:

  • The Morpholine Moiety: Morpholine derivatives are characterized by their basicity. In laboratory settings, these nitrogenous heterocycles are known to act as severe eye and skin irritants, and can be corrosive in concentrated forms[5][6].

  • The Piperazine Moiety: Substituted piperazines are documented skin sensitizers and respiratory irritants. Exposure to piperazine dust or vapor can lead to acute toxicity[3][7].

  • The Phenyl Group: The addition of the lipophilic phenyl ring increases the compound's overall hydrophobicity. This lipophilicity enhances the molecule's ability to permeate the stratum corneum, significantly increasing the risk of dermal absorption compared to unsubstituted piperazine or morpholine.

Quantitative Hazard Profiling

Because highly specific toxicological data for this exact methanone derivative may be limited in standard SDS databases, Environmental Health and Safety (EHS) best practices require extrapolating hazards from its parent structural classes[4][5].

Table 1: Extrapolated Hazard Classifications (Proxy Data)

Structural ComponentPrimary GHS HazardCausality / Mechanism of Action
Morpholine Ring H314: Causes severe skin burnsHigh local pH upon contact with aqueous environments (sweat, tears) leads to rapid protein denaturation[5].
Piperazine Ring H317: May cause allergic skin reactionActs as a hapten, binding to skin proteins and triggering an immune-mediated sensitization response[3][7].
Phenyl Group H311: Toxic in contact with skinEnhances lipid solubility, facilitating rapid transport across cellular membranes.

Operational Safety & PPE Requirements

Every safety measure must be a self-validating system. Do not rely solely on administrative controls; physical barriers must be verified before initiating any workflow involving this compound.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationOperational Causality
Gloves Double-layered Nitrile (≥0.11 mm)Nitrile provides superior resistance to basic amines compared to latex. Double-layering ensures a failsafe against micro-tears[4].
Eye Protection Tightly fitting safety gogglesPrevents corneal damage from aerosolized dust or accidental solution splashes[4][5].
Respirator N95 or P100 particulate filterEssential when handling the dry powder outside of a fume hood to prevent inhalation of sensitizing dust[7].

Self-Validating Disposal Protocols

The following step-by-step methodologies provide a secure, compliant pathway for the disposal of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone.

Protocol A: Routine Waste Segregation and Collection

Objective: Prevent incompatible chemical reactions and ensure compliant EHS handover.

  • State Verification: Determine if the waste is solid (pure compound/contaminated plastics) or liquid (dissolved in solvents like DMSO or Methanol).

  • Container Selection: Use a high-density polyethylene (HDPE) container. Self-Validation Check: Ensure the container lid features an intact PTFE liner to prevent basic amine vapor degradation[4].

  • Segregation:

    • Liquid Waste: Collect as Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like Dichloromethane, in which case it must be strictly segregated into Halogenated Waste). Do not mix with acidic waste streams to prevent exothermic neutralization reactions.

    • Solid Waste: Place contaminated pipette tips, weighing paper, and residual powder into a dedicated solid hazardous waste bin[3].

  • Labeling: Affix a standardized EHS label. Explicitly write: "Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone (CAS: 349118-82-7) - Toxic/Irritant Amine."

Protocol B: Spill Management Workflow

Objective: Rapidly contain and neutralize accidental releases without generating airborne particulates.

  • Isolate the Area: Immediately halt ventilation fans that might disperse the powder.

  • Absorb/Contain:

    • For Powders: Do not sweep dry. Lightly mist the powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a damp paper towel) to suppress dust generation, then carefully scoop using non-sparking tools[3][7].

    • For Solutions: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[4][5].

  • Validation of Containment: Self-Validation Check: Observe the spill area. The protocol is successful when the liquid transitions entirely from a wet sheen to a dry, clumpy texture, indicating 100% absorption.

  • Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual basic amines, followed by a thorough water rinse.

  • Final Disposal: Transfer all collected material to EHS for high-temperature incineration, which is the only approved method for completely destroying complex nitrogenous organic rings[8].

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: Morpholin-4-yl-(4-phenyl- piperazin-1-yl)-methanone State Determine Physical State Start->State Solid Solid Waste (Powder / Contaminated PPE) State->Solid Dry/Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution Sweep Suppress dust & collect with non-sparking tools Solid->Sweep Absorb Absorb with inert material (e.g., Sand / Vermiculite) Liquid->Absorb Container Seal in HDPE chemically compatible waste container Sweep->Container Absorb->Container Label Label: 'Hazardous Organic Waste' Include CAS: 349118-82-7 Container->Label EHS Transfer to EHS for High-Temp Incineration Label->EHS

Workflow for the safe collection and disposal of morpholine/piperazine derivative waste.

References

  • PubChem. "Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone | C15H21N3O2 | CID 878243". National Institutes of Health (NIH). 1

  • BRENDA Enzyme Database. "Information on EC 1.1.1.51 - 3(or 17)beta-hydroxysteroid dehydrogenase". BRENDA. 2

  • BenchChem Technical Support Team. "Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting". BenchChem. 3

  • BenchChem Technical Support Team. "Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals". BenchChem. 4

  • BenchChem Technical Support Team. "Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide". BenchChem. 5

  • Apollo Scientific. "Safety Data Sheet: Piperazine". Apollo Scientific. 7

  • Armour, M.A. "Hazardous Laboratory Chemicals Disposal Guide". IFSC. 6

  • BenchChem Technical Support Team. "Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals". BenchChem. 8

Sources

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